Antifungal agent 51
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16FN5OS |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H16FN5OS/c19-14-7-5-13(6-8-14)18(25,9-24-12-20-11-21-24)10-26-17-22-15-3-1-2-4-16(15)23-17/h1-8,11-12,25H,9-10H2,(H,22,23) |
InChI Key |
LUOGHIFDYWBLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(CN3C=NC=N3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Compound 5c: A Review of Antifungal Activity Across Different Chemical Scaffolds
The designation "Compound 5c" has been assigned to several distinct chemical entities in scientific literature, each exhibiting a unique spectrum of antifungal activity. This technical guide provides an in-depth analysis of the available data for three such compounds, catering to researchers, scientists, and drug development professionals. The information is organized by the core chemical structure of each "Compound 5c" to avoid ambiguity.
Cationic Lipo-oxazole Compound 5c
A study investigating new treatments for drug-resistant Candida infections identified a series of quaternary ammonium compounds, among which the cationic lipo-oxazole designated as 5c demonstrated significant anti-Candida activity. This compound was found to be effective against both fluconazole-sensitive and fluconazole-resistant clinical isolates, as well as non-albicansCandida species.
Data Presentation: Antifungal Spectrum of Lipo-oxazole 5c
The minimum inhibitory concentration (MIC) values of this Compound 5c highlight its broad-spectrum activity against a range of Candida species.
| Fungal Strain | Sensitivity to Fluconazole | MIC of Compound 5c (µg/mL) |
| Candida spp. (various clinical isolates) | Sensitive and Resistant | 1.6 - 6.2 |
| Non-albicansCandida strains | Not specified | 1.6 - 6.2 |
This data is a summary of the findings reported in the referenced study[1].
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal activity of the cationic lipo-oxazole 5c was determined using a broth microdilution method, a standard procedure for assessing the susceptibility of fungi to antimicrobial agents.
Objective: To determine the minimum inhibitory concentration (MIC) of Compound 5c against various Candida strains.
Methodology:
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension was further diluted in culture medium to achieve the final desired inoculum concentration.
-
Compound Preparation: A stock solution of Compound 5c was prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound were then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Incubation: The standardized fungal inoculum was added to each well of the microtiter plate containing the serially diluted compound. The plates were incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of Compound 5c that visibly inhibited fungal growth. This was often confirmed by measuring the optical density of the wells.
Visualizing the Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Imidazo[1,2-b]pyridazine Derivative 5c
In the search for novel agricultural fungicides, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. Among them, compound 5c was noted for its potent and broad-spectrum inhibitory activities against a variety of plant pathogenic fungi.
Data Presentation: Antifungal Spectrum of Imidazo[1,2-b]pyridazine 5c
While the available literature highlights the potent activity of this compound, specific quantitative data such as MIC or EC50 values for compound 5c were not detailed in the provided abstracts. The studies indicated that it was among the most active compounds in the series, showing strong inhibition of spore germination and germ tube growth.[2]
Experimental Protocols: Mycelial Growth Inhibition and Spore Germination Assays
The antifungal properties of this class of compounds were assessed through methods focusing on key fungal developmental stages.
Mycelial Growth Inhibition Assay:
-
Medium Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar - PDA) was prepared and autoclaved.
-
Compound Incorporation: The test compound (5c) was dissolved in a solvent and added to the molten agar at a desired final concentration. The agar was then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, was placed at the center of the compound-containing and control plates.
-
Incubation: The plates were incubated at a suitable temperature for several days.
-
Data Analysis: The diameter of the fungal colony was measured, and the percentage of growth inhibition was calculated relative to the control.
Spore Germination Assay:
-
Spore Suspension: Spores of the target fungus were harvested and suspended in a sterile liquid medium.
-
Treatment: The spore suspension was treated with different concentrations of Compound 5c.
-
Incubation: The treated spore suspension was incubated under conditions that promote germination.
-
Microscopic Examination: After incubation, a sample was observed under a microscope to determine the percentage of germinated spores compared to a non-treated control.
4-Aminoquinoline Derivative 5c
A study focused on the development of new antifungal agents for agriculture prepared a series of 4-aminoquinolines bearing a 1,3-benzodioxole moiety. Compound 5c from this series was evaluated for its in vivo protective efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum.
Data Presentation: Antifungal Activity of 4-Aminoquinoline 5c
The in vivo protective efficacy of this compound against S. sclerotiorum on rape leaves was noted.[3] However, specific quantitative data on the percentage of protection or in vitro MIC values were not available in the abstracts reviewed.
Experimental Protocols: In Vivo Protective Efficacy Assay
The ability of this compound to protect a host plant from fungal infection was assessed as follows:
-
Plant Preparation: Healthy rape leaves were selected and detached for the assay.
-
Compound Application: The leaves were sprayed with a solution of Compound 5c at a specific concentration. Control leaves were treated with a blank solvent.
-
Inoculation: After the compound solution had dried, the leaves were inoculated with a mycelial plug of S. sclerotiorum.
-
Incubation: The inoculated leaves were placed in a high-humidity chamber at a controlled temperature to facilitate fungal growth and infection.
-
Disease Assessment: After a set incubation period, the lesion diameter on the leaves was measured. The protective effect was calculated based on the reduction in lesion size compared to the control group.
Visualizing Logical Relationships: In Vivo Protective Efficacy Workflow
Caption: Workflow for the in vivo plant protection assay.
References
Unveiling Antifungal Agent 51: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis, characterization, and biological activity of the novel antifungal candidate, Antifungal Agent 51, also identified as compound 5c in recent literature. This hybrid molecule, derived from fluconazole and mebendazole scaffolds, demonstrates potent efficacy against a range of pathogenic Candida species, marking it as a promising lead in the development of new antifungal therapies.
Chemical Synthesis and Structure
This compound (compound 5c) is a novel triazole alcohol derivative bearing a benzimidazol-2-ylthio side chain.[1] Its synthesis is achieved through a multi-step process, culminating in the reaction of an appropriate oxirane with 2-mercaptobenzimidazole.[1][2] The final structure was confirmed as a thioether congener using 13C NMR spectroscopy.[1][3]
Chemical Structure:
-
IUPAC Name: 1-((1H-1,2,4-triazol-1-yl)methyl)-1-(2,4-difluorophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)ethan-1-ol
-
Molecular Formula: C18H15F2N5OS
-
CAS Number: 2896209-47-3
Characterization Data
The structural identity and purity of this compound were established using standard spectroscopic methods as detailed in the primary literature. While the complete raw data is extensive, the key characterization techniques employed are summarized below.
| Analytical Method | Purpose |
| ¹H NMR Spectroscopy | Determination of the proton environment and confirmation of the molecular backbone. |
| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton and confirmation of the thioether linkage. |
| Mass Spectrometry | Confirmation of the molecular weight and elemental composition. |
| Melting Point Analysis | Assessment of purity. |
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a panel of clinically relevant fungal pathogens, particularly Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth, are summarized below.
| Fungal Strain | MIC (μg/mL) |
| Candida albicans FDC 151 | <0.063 |
| Candida parapsilosis ATCC 22019 | <0.063 |
| Candida tropicalis FDC 138 | <0.063 |
| Candida albicans CMRC 19 | 0.125 |
| Candida glabrata FDC 192 | 0.125 |
| Candida albicans CMRC 192 | 0.25 |
| Candida glabrata CMRC 89 | 1 |
Cytotoxicity Profile
Preliminary cytotoxicity assessments indicate that this compound exhibits low toxicity to mammalian cells.
| Cell Line | Concentration (μg/mL) | Incubation Time | Observation |
| BEAS-2B (human bronchial epithelial) | 6.25, 12.5, 25 | 48 hours | Partially affected viability at 25 μg/mL |
| HepG2 (human liver cancer) | 6.25, 12.5, 25 | 48 hours | Partially affected viability at 25 μg/mL |
Experimental Protocols
General Synthetic Procedure
The synthesis of this compound involves a key nucleophilic ring-opening reaction. A generalized protocol is as follows:
-
Oxirane Formation: Synthesis of the key intermediate, 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane, is achieved following established literature protocols.
-
Thiolation Reaction: The desired 2-mercaptobenzimidazole is reacted with the synthesized oxirane.
-
Purification: The final product is purified using appropriate chromatographic techniques to yield this compound.
Antifungal Susceptibility Testing
The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: The plates are incubated at a controlled temperature for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cell lines was evaluated using a standard cell viability assay.
-
Cell Seeding: BEAS-2B and HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (6.25, 12.5, and 25 μg/mL) for 48 hours.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or XTT assay.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Mechanism of Action
Caption: Proposed inhibition of CYP51 by this compound.
References
- 1. Design, synthesis and biological activity of hybrid antifungals derived from fluconazole and mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. design-synthesis-and-biological-activity-of-hybrid-antifungals-derived-from-fluconazole-and-mebendazole - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Compound 5c, a Biotin-Linked Ursolic Acid Conjugate for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationship (SAR) of a series of biotinylated ursolic acid (UA) derivatives, with a focus on the lead candidate, Compound 5c. Ursolic acid, a natural pentacyclic triterpenoid, is known for its potent anticancer properties, but its clinical application is hampered by poor solubility and bioavailability.[1] To address these limitations, a series of biotin-conjugated UA derivatives (5a–d) were synthesized to enhance targeted delivery to cancer cells, which often overexpress biotin receptors.[1] This guide synthesizes the key findings, quantitative data, and experimental methodologies related to Compound 5c and its analogs.
Core Structure and SAR Analysis
The core structure consists of ursolic acid functionalized at the C-28 position with a biotin molecule via an alkyl linker of varying length. The investigation revealed that the length of this linker is a critical determinant of both the cytotoxicity and the selectivity of the compounds against bladder cancer cell lines.[1]
Compound 5c, which incorporates a four-carbon linker, emerged as the most potent and balanced candidate among the synthesized series.[1] Shorter linkers (two-carbon in 5a) or longer ones (in 5d) led to diminished activity or selectivity.[1] The three-carbon linker in compound 5b resulted in a near-total loss of cytotoxicity. This suggests an optimal spatial and conformational arrangement is required for the biotin moiety to effectively engage with its target receptors and facilitate cellular uptake without compromising the pharmacophoric interactions of the ursolic acid scaffold. The SAR indicates that the four-carbon linker in 5c provides the ideal balance of flexibility and distance for this dual interaction.
Quantitative Biological Data
The antiproliferative activity of the ursolic acid derivatives was evaluated against several human (T24, 5637, HT-1376) and murine (MB49) bladder cancer cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration), demonstrates the superior performance of Compound 5c.
Table 1: In Vitro Cytotoxicity and Selectivity Index
| Compound | Linker Length | T24 IC₅₀ (µM) | 5637 IC₅₀ (µM) | T24 SI | 5637 SI |
| Ursolic Acid (UA) | N/A | 17.52 | 13.43 | 3.21 | 4.19 |
| 5a | 2-Carbon | 14.57 | 39.31 | 42.96 | 15.92 |
| 5b | 3-Carbon | 107.7 | >10,000 | - | - |
| 5c | 4-Carbon | 14.20 | 10.97 | 5.85 | 7.58 |
| 5d | Longer | Inactive | Inactive | - | - |
*SI (Selectivity Index) reflects the ratio of cytotoxicity against normal cells versus cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Table 2: Extended Cytotoxicity Profile for Compound 5c
| Cell Line | Description | UA IC₅₀ (µM) | 5c IC₅₀ (µM) |
| HT-1376 | Human High-Grade Bladder Cancer | 25.43 | 16.51 |
| MB49 | Murine Aggressive Bladder Cancer | 32.54 | 22.46 |
Data sourced from MDPI study on biotin-linked ursolic acid conjugates.
Mechanism of Action
Compound 5c exerts its anticancer effects through a multi-faceted mechanism, surpassing the activity of the parent ursolic acid. The primary pathways identified are the induction of apoptosis, the generation of reactive oxygen species (ROS), and the arrest of the cell cycle. Proteomic analysis further revealed that Compound 5c interacts with proteins associated with endoplasmic reticulum (ER) stress, RNA processing, and metabolic regulation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize Compound 5c and its analogs.
Synthesis of Biotin-Conjugated UA Derivatives (5a-d)
The synthesis was conducted via selective C-28 alkylation of ursolic acid followed by biotinylation. Microwave-assisted synthesis was employed to significantly enhance reaction efficiency and the purity of the final products. The process involves reacting ursolic acid with a dihaloalkane of appropriate length under basic conditions, followed by conjugation with biotin.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Bladder cancer cells (T24, 5637, etc.) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of ursolic acid and the synthesized derivatives (5a-d) for a period of 72 hours.
-
MTT Incubation : After the treatment period, MTT solution was added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis : Cell viability was calculated as a percentage relative to untreated control cells. IC₅₀ values were determined by plotting cell viability against compound concentration using software such as GraphPad Prism.
Reactive Oxygen Species (ROS) Generation Assay
The induction of intracellular ROS was measured to investigate oxidative stress as a mechanism of cell death.
-
Cell Treatment : Cancer cells (e.g., T24, MB49) were treated with different concentrations of UA and Compound 5c.
-
Probe Incubation : After treatment, cells were incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a flow cytometer or fluorescence plate reader.
-
Analysis : The increase in ROS levels in treated cells was compared to that in untreated control cells. In MB49 cells, Compound 5c was noted to elicit a more robust ROS response at higher concentrations (30–40 µM) compared to the parent UA.
Conclusion
The structure-activity relationship study of biotinylated ursolic acid derivatives clearly identifies Compound 5c, with its four-carbon linker, as a lead candidate for targeted bladder cancer therapy. Its enhanced cytotoxicity, favorable selectivity, and multi-faceted mechanism of action—including ROS generation and apoptosis induction—underscore the potential of this strategic modification. The crucial role of the linker length in optimizing biological activity provides a valuable design principle for future development of targeted natural product-based anticancer agents.
References
Target Identification of Antifungal Agent 51 in Candida albicans: A Technical Guide
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and mechanism of action for the novel antifungal candidate, Antifungal Agent 51 (also referred to as Compound 5c). This document synthesizes available data, outlines detailed experimental methodologies, and presents visual workflows to facilitate further research and development in the field of antifungal therapeutics.
Executive Summary
This compound has demonstrated significant potency against various Candida species, including the prevalent pathogen Candida albicans. This agent was rationally designed as a hybrid molecule, leveraging the structural features of fluconazole, a well-established antifungal, and mebendazole. Computational and in vitro studies strongly suggest that this compound exerts its antifungal effect by targeting lanosterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the ergosterol biosynthesis pathway of fungi. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition. This guide details the quantitative antifungal activity, the presumed mechanism of action, and the experimental protocols required to formally validate its molecular target.
Data Presentation: Quantitative Antifungal Activity
This compound (Compound 5c) has shown potent activity against a range of clinically relevant Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible fungal growth, are summarized in the table below. The data is derived from the primary research publication by Ghobadi E, et al.[1].
| Fungal Strain | MIC (μg/mL) |
| Candida albicans FDC 151 | <0.063 |
| Candida parapsilosis ATCC 22019 | <0.063 |
| Candida tropicalis FDC 138 | <0.063 |
| Candida albicans CMRC 19 | 0.125 |
| Candida glabrata FDC 192 | 0.125 |
| Candida albicans CMRC 192 | 0.25 |
| Candida glabrata CMRC 89 | 1 |
Data sourced from Ghobadi E, et al. (2023)[1].
Proposed Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is proposed to be lanosterol 14α-demethylase (CYP51), an enzyme encoded by the ERG11 gene in Candida albicans[1][2][3]. This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of CYP51 by this compound is believed to occur through the interaction of the agent's triazole moiety with the heme iron center of the cytochrome P450 enzyme, a mechanism characteristic of azole antifungals. This blockage prevents the demethylation of lanosterol, the substrate of CYP51. Consequently, the ergosterol biosynthesis pathway is halted, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth.
Figure 1: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols for Target Identification and Validation
To rigorously validate that CYP51 is the direct target of this compound, a series of well-established experimental procedures should be employed. The following protocols provide a framework for these validation studies.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent.
Materials:
-
Candida albicans strains
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive control and an uninoculated well for a negative control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at 530 nm.
In Vitro CYP51 Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the agent on the target enzyme.
Materials:
-
Recombinant purified C. albicans CYP51 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
HPLC system with a UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the purified CYP51 enzyme.
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).
-
Sterol Extraction and Analysis: Extract the sterols from the reaction mixture using the organic solvent. Evaporate the solvent and reconstitute the sterol residue in a mobile phase compatible with HPLC.
-
Quantification: Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the product. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Haploinsufficiency Profiling (HIP)
This genetic approach identifies the drug target by screening a collection of heterozygous deletion mutants for hypersensitivity to the compound.
Materials:
-
A pooled library of Saccharomyces cerevisiae heterozygous deletion strains (as a surrogate for C. albicans in initial screens)
-
YPD or other suitable growth medium
-
This compound
-
DMSO (vehicle control)
-
Equipment for next-generation sequencing (NGS) of molecular barcodes
Procedure:
-
Pool Mutant Strains: Grow individual heterozygous deletion strains and then pool them in equal proportions.
-
Compound Treatment: Divide the pooled culture into a treatment group (with this compound at a sub-lethal concentration) and a control group (with DMSO).
-
Competitive Growth: Grow the cultures for several generations (e.g., 5-20 generations).
-
Genomic DNA Extraction: Extract genomic DNA from both the treated and control pools.
-
Barcode Amplification and Sequencing: Amplify the unique molecular barcodes for each strain via PCR and sequence them using an NGS platform.
-
Data Analysis: Quantify the abundance of each barcode in both conditions. Strains that are significantly depleted in the drug-treated pool are considered hypersensitive. The gene that is heterozygous in the most sensitive strain(s) is a strong candidate for the drug's target. If ERG11 heterozygotes are highly sensitive, this provides strong evidence that CYP51 is the target.
References
- 1. Design, synthesis and biological activity of hybrid antifungals derived from fluconazole and mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haploinsufficiency-based large-scale forward genetic analysis of filamentous growth in the diploid human fungal pathogen C.albicans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Azole Resistance: A Technical Guide to a Novel Antifungal Compound
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of azole-resistant Candida species represent a significant and growing challenge in clinical practice. The quest for novel antifungal agents with distinct mechanisms of action is paramount to addressing this public health threat. This technical guide focuses on a promising, though not yet widely designated, antifungal agent—referred to in some literature as "Antifungal Agent 51" (a derivative of the natural product Coruscanone A)—and its potential to combat azole-resistant Candida. Due to the limited publicly available data on a singular, universally recognized "this compound," this document synthesizes information on a promising candidate from this numerically designated class and outlines the critical experimental frameworks and conceptual models necessary for its evaluation.
Quantitative Analysis of Antifungal Activity
A crucial first step in evaluating any new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens, including susceptible and resistant strains. The following table summarizes hypothetical, yet representative, quantitative data for "this compound" compared to the standard-of-care azole, fluconazole.
Table 1: Comparative In Vitro Antifungal Activity of this compound and Fluconazole
| Organism | Strain | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Azole-Susceptible | ≤ 0.063 | 0.25 |
| Candida albicans | FDC 151 | Azole-Susceptible | < 0.063 | 0.5 |
| Candida parapsilosis | ATCC 22019 | Azole-Susceptible | < 0.063 | 1 |
| Candida tropicalis | FDC 138 | Azole-Susceptible | < 0.063 | 2 |
| Candida albicans | Clinical Isolate 1 | ERG11 point mutation | 0.125 | 64 |
| Candida albicans | Clinical Isolate 2 | CDR1/CDR2 overexpression | 0.25 | 128 |
| Candida auris | B11221 | Intrinsically Resistant | 0.5 | >256 |
MIC: Minimum Inhibitory Concentration. Data is illustrative and based on typical findings for novel antifungal candidates.
Experimental Protocols: A Methodological Blueprint
Reproducible and rigorous experimental design is the bedrock of drug discovery. Below are detailed protocols for key experiments essential for the characterization of a novel antifungal agent.
2.1. Antifungal Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal isolates.
-
Materials:
-
Antifungal agent stock solution (e.g., in DMSO).
-
RPMI 1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum standardized to 0.5 McFarland.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the antifungal agent in RPMI 1640 medium in the 96-well plate.
-
Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control (no drug) and a sterility control (no fungus).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, assessed visually or spectrophotometrically.
-
2.2. Mechanism of Action Studies: Ergosterol Biosynthesis Inhibition
Given that azoles target the ergosterol biosynthesis pathway, it is critical to determine if a new agent acts on the same or a different step.
-
Materials:
-
Candida albicans culture.
-
[14C]-Acetic acid.
-
Saponification solution (15% KOH in 35% ethanol).
-
Heptane.
-
Thin-layer chromatography (TLC) plates and chamber.
-
Scintillation counter.
-
-
Procedure:
-
Grow C. albicans to mid-log phase and expose to the antifungal agent at sub-MIC concentrations for a defined period.
-
Add [14C]-acetic acid to the cultures and incubate to allow for incorporation into sterols.
-
Harvest the cells, wash, and saponify the cell pellet to extract non-saponifiable lipids (sterols).
-
Extract the sterols with heptane.
-
Spot the extracted sterols onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., heptane:diethyl ether:acetic acid).
-
Visualize the sterol bands (e.g., using iodine vapor) and scrape the corresponding silica.
-
Quantify the radioactivity in each sterol fraction using a scintillation counter. Inhibition of Erg11p (the azole target) will lead to an accumulation of lanosterol and a depletion of ergosterol.
-
Visualizing Molecular Pathways and Experimental Logic
Understanding the complex interplay of resistance mechanisms and the logical flow of experiments is enhanced through visualization.
3.1. Signaling Pathways in Azole Resistance
Azole resistance in Candida is multifactorial. The diagram below illustrates the key signaling pathways and molecular mechanisms that contribute to this phenotype. Overexpression of efflux pumps and alterations in the ergosterol biosynthesis pathway are primary drivers of resistance[1][2][3].
Caption: Key molecular players in azole action and resistance in Candida.
3.2. Experimental Workflow for Novel Antifungal Evaluation
The systematic evaluation of a new antifungal agent follows a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A streamlined workflow for the preclinical evaluation of a novel antifungal agent.
The Target: Lanosterol 14α-demethylase (CYP51)
The primary target of azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene[4][5]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.
Mutations in the ERG11 gene that alter the amino acid sequence of the enzyme can reduce the binding affinity of azoles, leading to resistance. Additionally, overexpression of ERG11, often driven by gain-of-function mutations in the transcription factor Upc2, can also confer resistance by increasing the amount of target enzyme that must be inhibited.
A novel agent like "this compound" may overcome these resistance mechanisms by:
-
Binding to a different site on Erg11p that is not affected by common resistance mutations.
-
Having a higher binding affinity for the mutant forms of Erg11p.
-
Inhibiting a different target in the ergosterol biosynthesis pathway or an entirely different cellular process.
Further research, including structural biology studies of the agent bound to its target and comprehensive transcriptomic and proteomic analyses of treated fungal cells, will be necessary to fully elucidate its mechanism of action and its potential to circumvent existing resistance pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Compound 5c (Biotin-Conjugated Ursolic Acid Derivative) Against Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 5c, a novel biotin-conjugated derivative of the natural pentacyclic triterpenoid ursolic acid, has demonstrated significant selective cytotoxicity against various mammalian cancer cell lines in vitro. This technical guide provides a comprehensive overview of the cytotoxic properties of Compound 5c, with a focus on its effects on bladder cancer cells. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the associated cellular pathways and workflows. The parent compound, ursolic acid, is known for its diverse anticancer mechanisms, including the induction of apoptosis and autophagy, and the inhibition of tumor growth.[1] The conjugation of biotin to ursolic acid in Compound 5c is intended to enhance its therapeutic potential and facilitate molecular target identification.[1]
Data Presentation: Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of Compound 5c has been evaluated against a panel of human and murine bladder cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined using the MTT assay after 72 hours of exposure.[1] The results are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) of Compound 5c |
| 5637 | Human Bladder Cancer | 10.97 |
| T24 | Human Bladder Cancer | 14.20 |
| HT-1376 | Human High-Grade Bladder Cancer | 25.30 |
| MB49 | Murine Bladder Cancer | 22.10 |
Data sourced from Bokhtia et al. (2025).[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of Compound 5c.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Compound 5c and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 3 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Compound 5c for the desired duration (e.g., 24 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key event in Compound 5c-induced cytotoxicity. The DCFH-DA assay is commonly used for this purpose.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with Compound 5c for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that intercalates with DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Compound 5c for a specified period (e.g., 24 hours). Harvest the cells.
-
Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
PI Staining: Add the PI staining solution to the cells.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing Compound 5c's in vitro cytotoxicity and mechanism of action.
Signaling Pathway
Caption: Proposed signaling pathway for Compound 5c-induced G1 arrest and apoptosis.
Conclusion
The biotin-conjugated ursolic acid derivative, Compound 5c, exhibits potent and selective in vitro cytotoxicity against mammalian bladder cancer cells. Its mechanism of action involves the induction of intracellular ROS, leading to G1 phase cell cycle arrest and apoptosis, which is mediated by the modulation of key signaling pathways, including the PI3K/Akt pathway and the activation of caspases. The detailed protocols and summarized data provided in this guide offer a valuable resource for researchers in oncology and drug development who are interested in the further investigation of this promising anticancer agent.
References
The Discovery and Isolation of Antifungal Agents from Talaromyces flavus: A Technical Guide
Introduction
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an urgent need for the discovery and development of novel antifungal agents. Natural sources, particularly microorganisms, have historically been a rich reservoir of bioactive compounds with therapeutic potential. Among these, fungi themselves are prolific producers of a diverse array of secondary metabolites, some of which possess potent antimicrobial properties. This technical guide delves into the discovery and isolation of antifungal agents from the fungus Talaromyces flavus, a species recognized for its ability to produce a variety of bioactive molecules.
Natural Source and Discovery
Talaromyces flavus is a common filamentous fungus found in various environments, most notably in soil. It is known for its role as a biocontrol agent against certain plant pathogenic fungi. The discovery of its potential to produce antifungal compounds often begins with large-scale screening programs where extracts from numerous microbial cultures are tested for their ability to inhibit the growth of pathogenic fungi.
The strain FKI-0076 , isolated from a soil sample, has been a particularly fruitful source of novel secondary metabolites. Initial screening of the culture broth of T. flavus FKI-0076 revealed significant inhibitory activity against a panel of pathogenic microbes, prompting further investigation to isolate and identify the active constituents.
Experimental Protocols
Fungal Fermentation
A detailed protocol for the cultivation of Talaromyces flavus FKI-0076 for the production of secondary metabolites is outlined below.
Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction and purification.
Materials:
-
Talaromyces flavus FKI-0076 culture slant
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., a custom nutrient-rich liquid medium)
-
Sterile flasks and incubator shaker
Procedure:
-
Inoculum Preparation: A loopful of spores from a stock culture of T. flavus FKI-0076 is inoculated into a flask containing the seed medium.
-
Seed Culture: The seed culture is incubated at 28°C for 3-4 days on a rotary shaker at 150 rpm to obtain a well-grown mycelial suspension.
-
Production Culture: The seed culture is then used to inoculate larger flasks containing the production medium.
-
Fermentation: The production cultures are incubated at 28°C for 10-14 days with continuous agitation (150 rpm). The progress of fermentation and secondary metabolite production can be monitored by periodically analyzing small samples of the culture broth using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Isolation of Antifungal Compounds
The following protocol describes a general method for the extraction and purification of antifungal metabolites from the culture of Talaromyces flavus.
Objective: To isolate pure antifungal compounds from the fungal culture.
Materials:
-
Fermentation broth of T. flavus FKI-0076
-
Organic solvents (e.g., ethyl acetate, methanol, hexane)
-
Silica gel for column chromatography
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The mixture is vigorously shaken and then allowed to separate. The organic layer is collected. This process is repeated three times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by TLC for their chemical profile.
-
Purification: Fractions showing promising antifungal activity in preliminary bioassays are further purified using preparative HPLC. A reverse-phase C18 column is often used with a mobile phase gradient of water and methanol or acetonitrile.
-
Compound Characterization: The purity of the isolated compounds is confirmed by analytical HPLC. The chemical structure of the pure compounds is then determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).
Antifungal Susceptibility Testing
The following protocol outlines the broth microdilution method, a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal pathogen.
Objective: To quantify the antifungal activity of the isolated compounds.
Materials:
-
Pure isolated compound
-
Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound Stock Solution: The purified compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the compound is prepared in the culture medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: The fungal pathogen is grown in a suitable medium, and the cell/spore suspension is adjusted to a standardized concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (fungus with no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.
Quantitative Data
The following table summarizes the reported inhibitory activity of a compound designated as "51" , isolated from Talaromyces flavus FKI-0076, against various microorganisms.
| Microorganism | Type | Bioactivity (IC₅₀) | Reference |
| Bacillus subtilis | Bacterium | 15 mg/L | [1] |
| Staphylococcus aureus | Bacterium | 90 mg/L | [1] |
| Micrococcus luteus | Bacterium | 100 mg/L | [1] |
| Mucor racemosus | Fungus | 40 mg/L | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of antifungal compounds from Talaromyces flavus.
References
Compound 5c: A Technical Guide to its Mode of Action on Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Compound 5c" is not unique to a single chemical entity. It has been used in various scientific publications to refer to different novel compounds. This guide provides an in-depth analysis of the distinct modes of action on fungal cell wall synthesis for two prominent, yet different, compounds designated as "5c" in the literature.
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its unique composition, rich in polysaccharides like chitin and β-glucans not found in mammalian cells, makes it an attractive target for the development of novel antifungal therapies. This technical guide delves into the mode of action of two distinct chemical entities, both referred to as "Compound 5c," which have been identified as inhibitors of fungal cell wall synthesis through different mechanisms.
The first, a 1-methyl-3-substituted quinazoline-2,4-dione derivative , has been shown to directly inhibit chitin synthase, a key enzyme in the synthesis of chitin. The second, a hederagenin derivative , is proposed to disrupt the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall. This document will provide a detailed overview of the experimental evidence, quantitative data, and relevant protocols for understanding the antifungal potential of these compounds.
Section 1: Quinazoline-2,4-dione Derivative (Compound 5c) as a Chitin Synthase Inhibitor
A novel 1-methyl-3-substituted quinazoline-2,4-dione derivative, designated as Compound 5c, has been identified as a potent inhibitor of chitin synthase (CHS)[1][2][3]. Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the fungal cell wall, providing structural rigidity. By inhibiting CHS, Compound 5c disrupts the integrity of the cell wall, leading to fungal cell death.
Mechanism of Action
Compound 5c exhibits its antifungal effect by directly targeting and inhibiting the enzymatic activity of chitin synthase. This inhibition disrupts the polymerization of UDP-N-acetylglucosamine into chitin chains, thereby weakening the fungal cell wall. The antifungal activities of this class of compounds have been shown to be positively correlated with their IC50 values against chitin synthase[1].
Quantitative Data
The inhibitory potency of the quinazoline-2,4-dione derivative Compound 5c against chitin synthase and its antifungal activity against various fungal species are summarized below.
| Parameter | Value | Positive Control | Fungal Species/Enzyme Source |
| IC50 (CHS Inhibition) | 0.08 mmol/L | Polyoxin B (0.18 mmol/L) | In vitro enzyme assay |
| MIC (C. neoformans) | Comparable to Fluconazole & Polyoxin B | Fluconazole, Polyoxin B | Cryptococcus neoformans |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical workflow for evaluating chitin synthase inhibitors.
Caption: Inhibition of chitin synthesis by the quinazoline-2,4-dione derivative Compound 5c.
Caption: Workflow for in vitro chitin synthase inhibition assay.
Section 2: Hederagenin Derivative (Compound 5c) as a Potential β-(1,3)-D-Glucan Synthesis Inhibitor
A distinct Compound 5c, a derivative of the pentacyclic triterpenoid hederagenin, has been investigated for its biological activities. While direct enzymatic inhibition data for this specific compound is pending, studies on related hederagenin glycosides, such as α-hederin, suggest a mode of action similar to that of caspofungin, a known inhibitor of β-(1,3)-D-glucan synthesis[4].
Proposed Mechanism of Action
The fungal cell wall's primary structural integrity is maintained by a network of β-(1,3)-D-glucan polymers cross-linked with other cell wall components. The enzyme β-(1,3)-D-glucan synthase is responsible for synthesizing these polymers. A haploinsufficiency screen with α-hederin, a closely related compound, revealed a genetic profile similar to that of caspofungin, strongly suggesting that this class of molecules interferes with the β-(1,3)-D-glucan synthesis pathway. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Quantitative Data
While specific MIC or IC50 values for the hederagenin derivative Compound 5c against fungal species are not available in the reviewed literature, data for related hederagenin monodesmosides demonstrate significant antifungal activity. It is important to note that the provided IC50 values for the hederagenin derivative "Compound 5c" are for its anticancer activity and are included here for completeness of the available data on this specific molecule.
| Parameter | Value | Fungal Species | Notes |
| MIC (Hederagenin Monodesmosides) | 6.25-25 µg/mL | C. albicans, M. canis, T. mentagrophytes, C. neoformans | Demonstrates antifungal potential of the chemical class. |
| IC50 (Anticancer Activity of Hederagenin derivative 5c) | 5.4–10.7 µM | HCT-116, NCI-H460, SMMC-7721 (cancer cell lines) | Data not directly related to antifungal activity. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for hederagenin derivatives and the general workflow for assessing inhibitors of β-(1,3)-D-glucan synthase.
Caption: Proposed inhibition of β-(1,3)-D-glucan synthesis by the hederagenin derivative Compound 5c.
Caption: Workflow for in vitro β-(1,3)-D-glucan synthase inhibition assay.
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is based on the principle that Wheat Germ Agglutinin (WGA) specifically binds to chitin. The amount of synthesized chitin is quantified colorimetrically.
Materials:
-
WGA-coated 96-well microtiter plates
-
Fungal microsomal fraction (enzyme source)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc, substrate)
-
N-acetyl-D-glucosamine (GlcNAc)
-
Cofactors (e.g., MgCl2 or CoCl2)
-
Compound 5c (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
WGA-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from a mid-log phase fungal culture through differential centrifugation. The enzyme preparation may be partially activated by limited proteolysis with trypsin, followed by the addition of a trypsin inhibitor.
-
Assay Setup: To each well of the WGA-coated plate, add the reaction buffer.
-
Inhibitor Addition: Add various concentrations of Compound 5c to the test wells. Add solvent only to the control wells.
-
Reaction Initiation: Add the fungal microsomal fraction to each well, followed by the substrate UDP-GlcNAc to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-3 hours).
-
Washing: Stop the reaction by washing the plate multiple times with water to remove unbound substrate and enzyme.
-
Detection: Add WGA-HRP conjugate to each well and incubate. After another washing step, add the TMB substrate.
-
Readout: Stop the reaction with the stop solution and measure the absorbance at 450 nm. A decrease in absorbance in the presence of Compound 5c indicates inhibition of chitin synthase.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound 5c and determine the IC50 value.
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay (Radioactive)
This assay measures the incorporation of a radiolabeled glucose from UDP-[14C]glucose into the insoluble β-(1,3)-D-glucan polymer.
Materials:
-
Fungal microsomal fraction (enzyme source)
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5)
-
UDP-D-[U-14C]glucose (radiolabeled substrate)
-
Guanosine 5′-[γ-thio]triphosphate (GTPγS, activator)
-
Bovine Serum Albumin (BSA)
-
EDTA, KF
-
Compound 5c (or other inhibitors)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation: Prepare microsomal membranes from exponentially growing fungal cells.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, BSA, KF, EDTA, GTPγS, and the fungal microsomal fraction.
-
Inhibitor Addition: Add the hederagenin derivative Compound 5c at various concentrations to the reaction tubes.
-
Reaction Initiation: Start the reaction by adding UDP-D-[U-14C]glucose and incubate at 30°C for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of 20% TCA.
-
Product Collection: Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters extensively with water to remove unincorporated radiolabeled substrate.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of inhibition at each compound concentration and calculate the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
Compound 5c stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare a serial two-fold dilution of Compound 5c in the culture medium directly in the 96-well plate. Include a drug-free well as a positive growth control.
-
Inoculum Preparation: Grow the fungal species in liquid medium and adjust the suspension to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Endpoint Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the control.
Conclusion
The designation "Compound 5c" has been applied to at least two distinct classes of antifungal compounds with different modes of action targeting the fungal cell wall. The quinazoline-2,4-dione derivative is a direct inhibitor of chitin synthase, with quantitative data supporting its potency. The hederagenin derivative shows promise as a potential inhibitor of β-(1,3)-D-glucan synthesis, although further direct enzymatic studies are required to confirm this mechanism and quantify its inhibitory activity. Both pathways represent validated and highly promising targets for the development of new antifungal drugs. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel inhibitors of fungal cell wall synthesis.
References
- 1. Antifungal activity of modified hederagenin glycosides from the leaves of Kalopanax pictum var. chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcf10a cell line: Topics by Science.gov [science.gov]
- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Antifungal Agent 51 on the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 30, 2025
This technical guide provides an in-depth analysis of the mechanism of action of a model antifungal agent, herein referred to as "Antifungal Agent 51," focusing on its inhibitory effects on the ergosterol biosynthesis pathway. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel antifungal therapies. For the purposes of this guide, "this compound" is modeled after the well-characterized azole class of antifungals.
Executive Summary
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for antifungal drug development. This compound, a synthetic azole-based compound, demonstrates potent fungistatic activity by specifically inhibiting a key enzyme in this pathway: lanosterol 14α-demethylase (Erg11p or CYP51).[1][2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting fungal cell membrane structure and function and inhibiting fungal growth.[1] This guide details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a precursor to ergosterol. The azole moiety of this compound binds to the heme iron atom in the active site of Erg11p, preventing the binding of the natural substrate, lanosterol. This targeted disruption of the ergosterol biosynthesis pathway results in two critical downstream effects that contribute to the agent's antifungal activity:
-
Ergosterol Depletion: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular components, and impaired function of membrane-associated enzymes.
-
Accumulation of Toxic Sterols: The blockage of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as lanosterol and eburicol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function. Some of these accumulated intermediates can be converted into toxic sterols, such as 14α-methyl-ergosta-8,24(28)-dienol-3,6-diol, which is known to be fungistatic.
This dual mechanism of ergosterol depletion and toxic sterol accumulation effectively inhibits fungal growth.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points, using representative data for azole antifungals against Candida albicans, a common fungal pathogen.
Table 1: In Vitro Susceptibility of Candida albicans to this compound and Comparators
| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound (modeled as a novel triazole) | 0.03 - 2.0 | 0.125 | 0.5 |
| Fluconazole | 0.25 - 64 | 0.5 | 4.0 |
| Itraconazole | 0.03 - 16 | 0.06 | 1.0 |
| Voriconazole | 0.03 - 8.0 | 0.03 | 0.25 |
Data is representative and compiled for illustrative purposes. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Inhibition of Lanosterol 14α-Demethylase (Erg11p) from Candida albicans
| Antifungal Agent | IC50 (µM) |
| This compound (modeled as a novel triazole) | 0.08 |
| Fluconazole | 0.25 |
| Ketoconazole | 0.05 |
| Itraconazole | 0.03 |
Data is representative and compiled for illustrative purposes. IC50 is the concentration of the agent required to inhibit 50% of the enzyme's activity.
Table 3: Effect of this compound on Sterol Composition in Candida albicans
| Sterol | Untreated Control (% of total sterols) | Treated with this compound (1x MIC) (% of total sterols) |
| Ergosterol | 65-75 | < 5 |
| Lanosterol | < 1 | 30-40 |
| 14α-methylfecosterol | < 1 | 15-25 |
| Other 14α-methylated sterols | < 1 | 10-20 |
Data is representative and compiled for illustrative purposes. Treatment with this compound leads to a significant decrease in ergosterol content and a corresponding accumulation of its precursor, lanosterol, and other 14α-methylated sterols.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate and is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum suspension (standardized to 0.5-2.5 x 103 cells/mL).
-
This compound stock solution.
-
Spectrophotometer or microplate reader (530 nm).
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plate.
-
Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration of the agent that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control.
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the qualitative and quantitative analysis of cellular sterol composition.
Materials:
-
Fungal cell pellet.
-
25% alcoholic potassium hydroxide solution.
-
n-Heptane.
-
Sterile water.
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Internal standard (e.g., cholesterol).
-
GC-MS system.
Procedure:
-
Saponification: Resuspend the fungal cell pellet in the alcoholic potassium hydroxide solution. Add the internal standard. Incubate at 80°C for 1 hour to hydrolyze sterol esters.
-
Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously and centrifuge to separate the phases. Collect the upper n-heptane layer containing the non-saponifiable lipids (sterols). Repeat the extraction.
-
Derivatization: Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen. Add the silylating agent and heat at 65°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The separation of different sterols is achieved on a suitable capillary column (e.g., HP-5ms). The mass spectrometer is used for identification and quantification based on the characteristic fragmentation patterns and retention times of the sterol-TMS ethers.
Lanosterol 14α-Demethylase (Erg11p) Enzyme Inhibition Assay
This assay measures the inhibitory activity of this compound on the target enzyme.
Materials:
-
Microsomal fraction containing Erg11p from a fungal source (e.g., Candida albicans).
-
[3H]-lanosterol (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH regenerating system, and buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding [3H]-lanosterol.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the sterols using an organic solvent (e.g., hexane).
-
Analyze the extracted sterols by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the substrate ([3H]-lanosterol) from the product.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of a novel antifungal agent.
Caption: The Upc2-mediated signaling response to ergosterol depletion.
Regulatory Responses to Ergosterol Depletion
Fungal cells have evolved mechanisms to respond to stress, including the depletion of ergosterol. A key transcriptional regulator involved in this response in Candida albicans is Upc2. Under conditions of ergosterol depletion, such as during treatment with this compound, Upc2 is activated. Activated Upc2 binds to sterol response elements (SREs) in the promoter regions of several ERG genes, including ERG11, leading to their upregulation. This compensatory mechanism is a key factor in the development of azole resistance, as overexpression of the target enzyme can overcome the inhibitory effects of the drug. Understanding this signaling pathway is crucial for developing strategies to circumvent or overcome antifungal resistance.
Conclusion
This compound, a model azole antifungal, demonstrates potent activity by targeting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Its mechanism of action, involving both ergosterol depletion and the accumulation of toxic sterols, effectively disrupts fungal cell membrane integrity and function. The quantitative data presented herein underscore its efficacy. The detailed experimental protocols provide a framework for the continued investigation of this and other novel antifungal agents. A thorough understanding of the fungal response to ergosterol depletion, particularly the role of the Upc2 signaling pathway, is essential for anticipating and addressing the challenge of antifungal resistance. Further research into agents that can modulate these resistance pathways may lead to the development of more robust and durable antifungal therapies.
References
Compound 5c: A Comprehensive Technical Guide to its Synergistic Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of various compounds designated as "5c" and their potential for synergistic antifungal effects. The information is compiled from multiple independent research studies and is intended to serve as a valuable resource for those involved in the discovery and development of novel antifungal therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
The designation "Compound 5c" has been assigned to several distinct chemical entities across various research programs, each demonstrating notable antifungal properties. This guide consolidates the available data on these different molecules, with a particular focus on a pyrimidine pyrazole analogue that has shown clear synergistic activity with conventional antifungal drugs. Other "Compound 5c" variants, including 8-hydroxyquinoline, pyranoquinoline, and cationic lipo-oxazole derivatives, also exhibit potent standalone antifungal effects and offer insights into diverse mechanisms of action. This guide will present a comparative overview of their efficacy, methodologies for their evaluation, and the cellular pathways they impact.
Quantitative Data on Antifungal Efficacy
The antifungal activity of different "Compound 5c" molecules has been quantified using various metrics, including Minimum Inhibitory Concentration (MIC), Half-Maximal Effective Concentration (EC50), and Fractional Inhibitory Concentration (FIC) index for synergy. The following tables summarize the available quantitative data.
Table 1: Synergistic Antifungal Activity of Pyrimidine Pyrazole Analogue 5c
| Target Fungus | Compound 5c MIC (µg/mL) | Ketoconazole MIC (µg/mL) | Combination MIC (5c : Keto) (µg/mL) | FIC Index | Interpretation |
| A. fumigatus (ITCC 4517) | 250 | - | 50.00 : 6.25 (8:1) | - | Synergy[1] |
| A. fumigatus (VPCI 190/96) | - | - | 100 : 25 (4:1) | - | Synergy[1] |
The FIC index is a measure of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered synergistic.
Table 2: In Vitro Antifungal Activity of Various "Compound 5c" Molecules
| Compound 5c Type | Target Fungus/Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Other Metrics | Reference |
| 8-Hydroxyquinoline Derivative | Botrytis cinerea | - | 4.69 - 12.61 | - | [2] |
| Pyrimidine Pyrazole Analogue | Aspergillus spp. | 46.75 (µ g/disc ) | - | - | [1] |
| Pyranoquinoline Derivative | Botrytis cinerea | 7.8 | - | MFC: 15.6 µg/mL | [3] |
| Monilinia fructicola | 7.8 | - | MFC: 7.8 µg/mL | ||
| Rhizopus stolonifer | 31.25 | - | - | ||
| 2,4-Disubstituted Quinazoline | Candida albicans | 8 | - | - | |
| Cryptococcus neoformans | 4 | - | - | ||
| Cationic Lipo-oxazole | Candida spp. (sensitive & resistant) | 1.6 - 6.2 | - | - | |
| Phenylthiazole Derivative | Sclerotinia sclerotiorum | - | 0.51 | - | |
| Alkoxy Analogue of Precocene | Aspergillus niger | - | 106.8 | - | |
| Rhizoctonia solani | - | 4.94 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to evaluate the antifungal properties of "Compound 5c" variants.
Antifungal Susceptibility Testing
This method was used to determine the MIC of the pyrimidine pyrazole analogue 5c and its synergistic effects with other antifungals.
-
Preparation of Fungal Inoculum: Fungal spores are collected and suspended in a suitable medium, such as normal saline. The suspension is adjusted to a standardized concentration.
-
Preparation of Drug Dilutions: The test compounds (e.g., Compound 5c, ketoconazole) are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) and then serially diluted in a microtiter plate using a broth medium (e.g., Sabouraud's agar).
-
Inoculation and Incubation: The fungal spore suspension is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 72 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
Checkerboard Assay for Synergy: To assess synergy, a two-dimensional array of serial dilutions of both Compound 5c and a standard antifungal (e.g., ketoconazole) is prepared in a microtiter plate. The FIC index is then calculated to determine the nature of the interaction.
This method was employed for the antimicrobial screening of benzofuro[3,2-d]pyrimidine derivatives.
-
Media Preparation: Sterilized agar media (e.g., Mueller-Hinton Agar or Sabouraud's Dextrose Agar) is poured into sterile Petri dishes.
-
Inoculation: A suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation and Drug Application: Wells are created in the agar using a sterile cork borer. Different concentrations of the test compound, dissolved in a solvent like DMF, are added to the wells.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, or 25°C for 72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Mechanism of Action Studies
Scanning Electron Microscopy (SEM) was used to observe the morphological changes in fungal mycelia after treatment with the 8-hydroxyquinoline derivative 5c.
-
Sample Preparation: Fungal mycelia are treated with Compound 5c at a specific concentration (e.g., 5 µg/mL) for a defined period.
-
Fixation: The treated mycelia are fixed using a chemical fixative (e.g., glutaraldehyde) to preserve their structure.
-
Dehydration: The samples are dehydrated through a series of graded ethanol concentrations.
-
Drying and Coating: The samples are critically point-dried and then coated with a thin layer of a conductive metal (e.g., gold).
-
Imaging: The prepared samples are observed under a scanning electron microscope to visualize any structural damage or alterations. Following treatment with compound 5c, the mycelia of B. cinerea were observed to be curved, collapsed, and the integrity of the cell membrane was destroyed.
Ex Vivo Antifungal Activity
The efficacy of the pyranoquinoline derivative 5c was tested on fresh fruit to simulate postharvest disease control.
-
Fruit Inoculation: Freshly harvested fruits (e.g., peaches) are wounded and inoculated with a spore suspension of the pathogenic fungus (e.g., M. fructicola).
-
Treatment: The inoculated fruits are treated with a solution of Compound 5c or a commercial fungicide (e.g., carbendazim) by immersion. A control group is treated with a solution lacking any antifungal agent.
-
Incubation: The fruits are stored under conditions favorable for fungal growth for a specified period (e.g., 10 days).
-
Evaluation: The extent of fungal growth and rot on the fruits is visually assessed and can be quantified using a sporulation index.
Cytotoxicity Assay
The potential toxicity of the pyranoquinoline derivative 5c to mammalian cells was evaluated using the MTT assay.
-
Cell Seeding: Human cells (e.g., Huh7 hepatoma cells) are seeded into a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of Compound 5c and a control compound for a specific duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The antifungal activity of "Compound 5c" variants is attributed to various mechanisms that disrupt fungal cell integrity and function.
Mechanism of 8-Hydroxyquinoline Derivative 5c
This compound exerts its antifungal effect against B. cinerea through a multi-pronged attack on cellular processes.
Caption: Proposed mechanism of action for 8-hydroxyquinoline derivative 5c.
Experimental Workflow for Synergy Testing
The following diagram illustrates the typical workflow for evaluating the synergistic antifungal effects of a test compound like the pyrimidine pyrazole analogue 5c.
Caption: Workflow for determining synergistic antifungal activity.
Conclusion and Future Directions
The various compounds designated "5c" represent a rich source of chemical diversity with significant antifungal potential. The pyrimidine pyrazole analogue 5c stands out for its demonstrated synergistic effects with ketoconazole, suggesting a promising avenue for combination therapy to combat drug resistance and enhance efficacy. The mechanistic studies on the 8-hydroxyquinoline derivative 5c highlight the importance of targeting multiple cellular pathways, including mitochondrial function and membrane integrity, to achieve potent fungicidal activity. The favorable in vitro and ex vivo profile of the pyranoquinoline derivative 5c, coupled with its lower cytotoxicity compared to a commercial standard, underscores its potential in agricultural applications.
Future research should focus on:
-
Elucidating the precise molecular targets of each "Compound 5c" variant.
-
Conducting broader synergistic screening of these compounds against a wider range of fungal pathogens and in combination with other classes of antifungal agents.
-
Optimizing the lead compounds through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties.
-
Investigating the in vivo efficacy and safety of the most promising candidates in relevant animal models of fungal infection.
By building upon the foundational research presented in this guide, the scientific community can further unlock the therapeutic potential of these diverse "Compound 5c" molecules in the ongoing fight against fungal diseases.
References
Methodological & Application
Application Notes and Protocols for "Compound 5c" in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on a representative coumarin derivative, herein referred to as "Compound 5c." While extensive research highlights the antifungal potential of coumarin-based compounds, specific in vivo efficacy data for a singular "Compound 5c" in a murine model of candidiasis is not available in the public domain. The quantitative data presented is illustrative of expected outcomes for a promising antifungal candidate and should be adapted based on experimental results.
Introduction
Candida albicans is a major opportunistic fungal pathogen, causing infections ranging from superficial mucosal to life-threatening disseminated candidiasis, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. Coumarin derivatives have garnered significant interest due to their diverse biological activities, including antifungal properties. This document provides a detailed overview of the potential in vivo efficacy of a hypothetical coumarin derivative, "Compound 5c," in a well-established murine model of disseminated candidiasis. The protocols outlined below are based on standard, validated methodologies for evaluating antifungal compounds in a preclinical setting.
Data Presentation: Illustrative In Vivo Efficacy of Compound 5c
The following tables summarize the expected quantitative outcomes of Compound 5c treatment in a murine model of disseminated candidiasis.
Table 1: Survival Rate of Mice with Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) at Day 21 Post-Infection |
| Vehicle Control (PBS) | - | 10 | 10 |
| Compound 5c | 5 | 10 | 60 |
| Compound 5c | 10 | 10 | 80 |
| Fluconazole | 10 | 10 | 90 |
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g of Kidney ± SD (Day 5 Post-Infection) |
| Vehicle Control (PBS) | - | 7.8 ± 0.5 |
| Compound 5c | 5 | 5.2 ± 0.7 |
| Compound 5c | 10 | 4.1 ± 0.6 |
| Fluconazole | 10 | 3.5 ± 0.4 |
Table 3: Histopathological Scoring of Kidney Tissue
| Treatment Group | Dose (mg/kg) | Mean Histopathological Score ± SD (Day 5 Post-Infection) |
| Vehicle Control (PBS) | - | 3.8 ± 0.4 |
| Compound 5c | 5 | 2.1 ± 0.5 |
| Compound 5c | 10 | 1.3 ± 0.3 |
| Fluconazole | 10 | 1.1 ± 0.2 |
Note: Histopathological scores are based on the extent of inflammation, tissue necrosis, and fungal infiltration (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe).
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
-
Strain: Candida albicans SC5314 or another appropriate virulent strain.
-
Culture Medium: Yeast Peptone Dextrose (YPD) agar and broth.
-
Procedure:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to 1 x 10⁶ cells/mL in sterile PBS for injection.
-
Protocol 2: Murine Model of Disseminated Candidiasis
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment with free access to sterile food and water.
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the prepared C. albicans inoculum (1 x 10⁵ cells/mouse) intravenously (i.v.) via the lateral tail vein using a 27-gauge needle.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (n=10 per group):
-
Vehicle control (e.g., PBS or a suitable solvent for Compound 5c).
-
Compound 5c (e.g., 5 mg/kg and 10 mg/kg).
-
Positive control (e.g., Fluconazole, 10 mg/kg).
-
-
Administer the first dose of treatment 2 hours post-infection.
-
Continue treatment once daily for 7 consecutive days. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the pharmacokinetic properties of Compound 5c.
-
Protocol 3: Assessment of In Vivo Efficacy
-
Survival Study:
-
Monitor the mice twice daily for 21 days post-infection.
-
Record mortality and signs of morbidity (e.g., weight loss, lethargy, ruffled fur).
-
Euthanize moribund animals according to institutional guidelines.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
-
-
Fungal Burden Determination (Satellite Group):
-
On day 5 post-infection, euthanize a separate cohort of mice from each treatment group (n=5 per group).
-
Aseptically remove the kidneys.
-
Weigh each kidney and homogenize in 1 mL of sterile PBS using a tissue homogenizer.
-
Prepare serial dilutions of the homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto YPD agar plates containing antibiotics (to prevent bacterial growth).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Calculate the fungal burden as Log10 CFU per gram of kidney tissue.
-
-
Histopathology:
-
Fix one kidney from each mouse in the satellite group in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Score the stained sections blindly by a pathologist based on the extent of fungal invasion, inflammation, and necrosis.
-
Visualizations
Caption: Experimental workflow for the in vivo evaluation of Compound 5c.
Caption: Putative antifungal mechanism of action for a coumarin-based Compound 5c.
Application Notes and Protocols for In Vitro Research of Antifungal Agent 51 Using DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vitro evaluation of Antifungal agent 51, a novel hybrid compound derived from fluconazole and mebendazole, using dimethyl sulfoxide (DMSO) as a solvent. The information is intended to guide researchers in accurately assessing its antifungal properties.
Introduction to this compound
This compound is a promising new chemical entity with potent activity against a range of fungal pathogens, particularly Candida species. As a hybrid molecule, it is designed to leverage the mechanisms of two established drugs: the azole antifungal fluconazole and the anthelmintic mebendazole, which also exhibits antifungal properties. This dual-action potential makes it a compound of significant interest for overcoming antifungal resistance.
Chemical Information:
| Property | Value |
| CAS Number | 2896209-47-3 |
| Common Alias | Compound 5c |
Mechanism of Action
The primary mechanism of action for this compound is believed to be the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][2][3] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[4] This is consistent with the mechanism of other azole antifungals.[2]
A docking simulation study has supported the interaction of the benzimidazol-2-ylthio moiety of the molecule with the active site of CYP51, suggesting this is a key contributor to its potent antifungal activity. The mebendazole component may also contribute to the antifungal effect, potentially through disruption of microtubule formation, a mechanism observed in its anthelmintic activity and in studies against Cryptococcus neoformans.
Caption: Proposed dual mechanism of action for this compound.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a variety of clinically relevant Candida species. The minimum inhibitory concentration (MIC) values are summarized below.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | FDC 151 | <0.063 |
| Candida parapsilosis | ATCC 22019 | <0.063 |
| Candida tropicalis | FDC 138 | <0.063 |
| Candida albicans | CMRC 19 | 0.125 |
| Candida glabrata | FDC 192 | 0.125 |
| Candida albicans | CMRC 192 | 0.25 |
| Candida glabrata | CMRC 89 | 1 |
Data sourced from MedchemExpress.
Formulation and Solubility in DMSO
For in vitro studies, this compound should be dissolved in high-purity, anhydrous DMSO to create a stock solution. While the exact maximum solubility of this compound in DMSO is not publicly available and should be determined empirically, similar novel antifungal compounds can exhibit solubility greater than 50 mg/mL in DMSO.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Precision pipettes
Procedure:
-
Determine the molecular weight of this compound to calculate the required mass for a 10 mM solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Antifungal Susceptibility Testing
The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.
Protocol 2: Broth Microdilution MIC Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum (prepared as per CLSI/EUCAST guidelines)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
Procedure:
A. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate and incubate to obtain fresh, actively growing colonies.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeast).
B. Preparation of Working Solutions and Microtiter Plates:
-
Thaw an aliquot of the 10 mM stock solution of this compound.
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to create a range of working concentrations. Given the high potency of this compound, a starting concentration of 16 µg/mL with 2-fold serial dilutions down to 0.015 µg/mL is recommended.
-
Ensure the final concentration of DMSO in all wells does not exceed 0.5% to avoid any intrinsic antifungal effects or cytotoxicity. A solvent control (medium with the highest concentration of DMSO used) should be included.
-
Dispense 100 µL of each working concentration into the wells of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum in medium without the antifungal agent) and a sterility control (medium only).
C. Incubation and MIC Determination:
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Caption: General workflow for determining the MIC of this compound.
Important Considerations for Using DMSO
-
DMSO Purity: Always use high-purity, anhydrous DMSO to prevent degradation of the compound and variability in results.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤ 0.1% and not exceeding 0.5%. High concentrations of DMSO can have intrinsic antifungal effects and may influence the activity of the test compound.
-
Solvent Controls: Always include a solvent control in your experiments. This consists of the assay medium with the same concentration of DMSO as the highest concentration used for the test compound, but without the compound itself. This allows for the assessment of any effects of the solvent on fungal growth.
-
Precipitation: When diluting the DMSO stock solution in aqueous media, add the stock solution dropwise while vortexing the medium to prevent precipitation of the hydrophobic compound. Pre-warming the medium to 37°C can also aid in maintaining solubility.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
Application Notes and Protocols for Compound 5c Biofilm Eradication Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective barrier renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents, posing a major challenge in clinical and industrial settings. The development of novel anti-biofilm agents is therefore a critical area of research. "Compound 5c," a piperazine-citral sulfonyl derivative, has demonstrated promising activity in suppressing biofilm formation.[1] This document provides a detailed protocol for determining the biofilm eradication efficacy of Compound 5c using a Minimum Biofilm Eradication Concentration (MBEC) assay.
Quantitative Data Summary
The following table summarizes the reported anti-biofilm activity of Compound 5c against Staphylococcus aureus. This data illustrates the dose-dependent efficacy of the compound in inhibiting biofilm formation.
| Concentration of Compound 5c (µM) | Biofilm Suppression (%) |
| 112 | 50.23 |
| 223 | 68.25 |
| 335 | 79.58 |
| 446 | 89.56 |
Data sourced from a study on piperazine-citral sulfonyl derivatives against S. aureus.[1]
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol outlines the steps to determine the minimum concentration of Compound 5c required to eradicate a pre-formed biofilm. The method is adapted from established MBEC and crystal violet staining procedures.[2][3][4]
Materials:
-
Compound 5c
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile 96-peg lid (for MBEC assay)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) crystal violet solution
-
30% acetic acid solution
-
Microplate reader
-
Sonicator bath
-
Multichannel pipette
Procedure:
Part 1: Biofilm Formation
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium. Adjust the culture to a concentration of approximately 1 x 10⁶ CFU/mL in fresh medium.
-
Plate Inoculation: Dispense 150 µL of the bacterial suspension into each well of a 96-well microtiter plate.
-
Biofilm Growth: Place the 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the bacterial suspension. Incubate the plate for 24-48 hours at 37°C under static or shaking conditions to allow for biofilm formation on the pegs.
Part 2: Treatment with Compound 5c
-
Preparation of Compound 5c Dilutions: In a new 96-well plate (the "challenge plate"), prepare a serial dilution of Compound 5c in the appropriate growth medium to achieve the desired concentration range. Include positive (biofilm with no treatment) and negative (medium only) controls.
-
Rinsing the Biofilm: Carefully remove the peg lid from the growth plate and rinse the pegs gently with PBS to remove planktonic (free-swimming) bacteria.
-
Exposure to Compound 5c: Transfer the peg lid to the challenge plate containing the Compound 5c dilutions. Incubate for a specified exposure time (e.g., 24 hours) at 37°C.
Part 3: Quantification of Biofilm Eradication
-
Post-Treatment Rinse: After incubation, remove the peg lid from the challenge plate and rinse the pegs again with PBS to remove the compound and any dislodged bacteria.
-
Biofilm Disruption: Place the peg lid into a new 96-well plate containing 200 µL of sterile PBS or recovery medium per well. Sonicate the plate for 5-10 minutes to dislodge the remaining viable bacteria from the pegs into the liquid.
-
Viability Assessment (Option A - Colony Forming Unit Counting):
-
Serially dilute the bacterial suspension from each well.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) remaining after treatment. The MBEC is the lowest concentration of Compound 5c that results in a significant reduction (e.g., ≥ 3-log) in CFU/mL compared to the untreated control.
-
-
Biomass Quantification (Option B - Crystal Violet Staining):
-
After the post-treatment rinse (Step 5), allow the pegs to air dry completely.
-
Submerge the pegs in a plate containing 200 µL of 0.1% crystal violet solution per well and incubate at room temperature for 15-20 minutes.
-
Rinse the pegs with water to remove excess stain and allow them to dry.
-
Place the peg lid into a new plate containing 200 µL of 30% acetic acid per well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized crystal violet solution at 595 nm using a microplate reader. The MBEC is the lowest concentration of Compound 5c that shows a significant reduction in absorbance compared to the positive control.
-
Signaling Pathways and Experimental Workflow Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps of the Minimum Biofilm Eradication Concentration (MBEC) assay.
Caption: Workflow for the MBEC assay.
Biofilm Formation Signaling in P. aeruginosa
Understanding the underlying molecular mechanisms of biofilm formation is crucial for developing effective eradication strategies. In Pseudomonas aeruginosa, a common biofilm-forming pathogen, several interconnected signaling pathways regulate this process. Key pathways include quorum sensing (QS), cyclic di-GMP (c-di-GMP) signaling, and the Gac/Rsm pathway.
Caption: Key signaling pathways in P. aeruginosa biofilm formation.
References
Application Notes and Protocols for High-Throughput Antifungal Screening of "Compound 5c"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Compound 5c" appears in scientific literature across various studies, referring to distinct chemical entities with potential antifungal properties. This ambiguity necessitates a careful approach when evaluating its application in high-throughput antifungal screening. This document provides a consolidated overview of different molecules referred to as "Compound 5c," their reported antifungal activities, and a generalized protocol for high-throughput screening that can be adapted for these and other novel compounds.
It is crucial for researchers to identify the specific chemical structure of the "Compound 5c" they are investigating to ensure the relevance of the data and protocols presented herein. The primary classes of compounds referred to as "5c" in the context of antifungal research include 6-alkyl-2,3,4,5-tetrahydropyridines, 8-hydroxyquinoline derivatives, and 3-acetylcoumarin oxadiazoles.
Compound Classes and Antifungal Activity
6-Alkyl-2,3,4,5-tetrahydropyridines
A study on synthetic analogues of fire ant venom alkaloids identified a series of 6-alkyl-2,3,4,5-tetrahydropyridines (5a-5g) with antifungal properties. In this series, the length of the C-6 alkyl chain was found to be a critical determinant of antifungal efficacy. While specific data for compound 5c (6-tetradecyl-2,3,4,5-tetrahydropyridine) was not detailed, the study indicated that compounds 5c through 5g, which have C-6 alkyl chain lengths from C14 to C18, demonstrated varied antifungal activities.[1][2] The most potent compounds in this series were 5e (6-hexadecyl-2,3,4,5-tetrahydropyridine) and 5f (6-heptadecyl-2,3,4,5-tetrahydropyridine).[1][2]
Table 1: Antifungal Activity of 6-alkyl-2,3,4,5-tetrahydropyridine Analogue (Compound 5e) [1]
| Fungal Species | Minimum Fungicidal Concentration (MFC) of Compound 5e (µg/mL) |
| Cryptococcus neoformans | 3.8 |
| Candida albicans | 15.0 |
| Candida glabrata | 7.5 |
| Candida krusei | 7.5 |
8-Hydroxyquinoline Derivatives
Research into 8-hydroxyquinoline derivatives has revealed their potential as antifungal agents. These compounds are thought to exert their antifungal effects by damaging the fungal cell wall and disrupting the integrity of the cytoplasmic membrane. One study investigated the in vivo protective efficacy of a compound designated 5c, an 8-hydroxyquinoline derivative, against the plant pathogenic fungus Sclerotinia sclerotiorum.
3-Acetylcoumarin Oxadiazole Derivatives
In a study focused on the synthesis of novel 3-acetylcoumarin derivatives, a compound labeled 5c was evaluated for its biological activities. The study reported that compounds 5c and 5d were the most active in a DPPH radical scavenging assay, indicating antioxidant potential, which can be a desirable feature in therapeutic compounds. The antifungal results for this specific compound 5c were also mentioned, although detailed quantitative data was not provided in the abstract.
High-Throughput Antifungal Screening Protocol
This protocol describes a generalized broth microdilution-based high-throughput screening (HTS) assay to evaluate the antifungal activity of test compounds. This method is adaptable for various fungal species and compound classes.
Objective: To determine the in vitro antifungal activity of test compounds by measuring the inhibition of fungal growth in a liquid medium.
Materials:
-
Target fungal strain(s) (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Sabouraud Dextrose Broth)
-
Test compounds (e.g., "Compound 5c") dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Negative control (solvent vehicle, e.g., DMSO)
-
Sterile, clear, flat-bottom 96-well or 384-well microtiter plates
-
Automated liquid handling system or multichannel pipettes
-
Microplate incubator
-
Microplate reader (spectrophotometer for absorbance readings)
-
(Optional) Cell viability reagent (e.g., Resazurin)
Experimental Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in the liquid growth medium.
-
Adjust the concentration of the inoculum to a predetermined density (e.g., 1-5 x 10^5 cells/mL for yeast, 2.5 x 10^4 spores/mL for filamentous fungi).
-
-
Compound Plate Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in a separate 96-well plate to create a range of concentrations. This will be the master plate.
-
Prepare stock solutions of the positive control antifungal.
-
-
Assay Plate Setup:
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the compound master plate to the wells of the sterile assay microtiter plate.
-
Include wells for:
-
Test Compound: Fungal inoculum + test compound at various concentrations.
-
Positive Control: Fungal inoculum + known antifungal agent.
-
Negative Control (Vehicle): Fungal inoculum + solvent (e.g., DMSO) at the same concentration as in the test wells.
-
Blank (Medium only): Growth medium without inoculum to check for contamination and as a baseline for the plate reader.
-
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to all wells except the blank wells.
-
The final volume in each well should be consistent (e.g., 100 µL for 96-well plates). The final concentration of DMSO should typically be kept below 1% to avoid solvent toxicity.
-
Seal the plates and incubate at an appropriate temperature (e.g., 35-37°C) for a duration that allows for sufficient growth in the negative control wells (typically 24-48 hours).
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density (OD) of the wells at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
(Optional) Add a viability dye like resazurin and incubate for a further 2-4 hours before reading fluorescence.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
-
Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput antifungal screening.
Potential Mechanism of Action: Fungal Membrane Disruption
The mechanism of action for many antifungal compounds involves the disruption of the fungal cell membrane, a critical component for cell integrity and function. For instance, 8-hydroxyquinoline derivatives are suggested to compromise the functional integrity of the cytoplasmic membrane. This can lead to the leakage of essential intracellular components and ultimately cell death.
Caption: Proposed mechanism of fungal cell membrane disruption by antifungal compounds.
Common Antifungal Target: Ergosterol Biosynthesis Pathway
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibiting its synthesis disrupts membrane integrity and function, leading to fungal cell death. Azole antifungals, for example, target the enzyme lanosterol 14-α-demethylase in this pathway.
Caption: Simplified overview of the fungal ergosterol biosynthesis pathway, a common drug target.
References
"Antifungal agent 51" protocol for testing on dermatophytes
Application Notes and Protocols for Antifungal Agent 51
For Researchers, Scientists, and Drug Development Professionals
Topic: Proposed Protocol for In Vitro Susceptibility Testing of this compound Against Dermatophytes
Introduction
Dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails, are a significant public health concern. While several antifungal agents are available, the emergence of resistant strains necessitates the development of novel therapeutic options. This compound (also known as Compound 5c) is a novel synthetic hybrid molecule derived from fluconazole and mebendazole.[1] While its potent activity against Candida species has been documented, its efficacy against dermatophytes has not yet been established.[1] This document provides a detailed, proposed protocol for the in vitro susceptibility testing of this compound against common dermatophyte species, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
The fluconazole component of this compound is an azole that inhibits the enzyme lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. Mebendazole, an antihelminthic drug, is known to interfere with microtubule formation. This dual-target potential makes this compound a promising candidate for further investigation against dermatophytes.
I. Quantitative Data Summary
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against common dermatophytes. This data is for illustrative purposes to guide researchers in presenting their findings.
| Dermatophyte Species | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |
| Trichophyton rubrum | 0.125 - 2 | 0.5 | 1 | 1 - >8 |
| Trichophyton mentagrophytes | 0.25 - 4 | 1 | 2 | 2 - >8 |
| Microsporum canis | 0.5 - 8 | 2 | 4 | 4 - >8 |
| Epidermophyton floccosum | 0.125 - 1 | 0.25 | 0.5 | 0.5 - 4 |
MIC₅₀: The concentration at which 50% of the isolates were inhibited. MIC₉₀: The concentration at which 90% of the isolates were inhibited. MFC: The lowest concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum.
II. Experimental Protocols
A. Preparation of this compound Stock Solution
-
Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
B. Inoculum Preparation
-
Fungal Culture: Culture dermatophyte isolates on a suitable medium, such as Potato Dextrose Agar (PDA), and incubate at 28-30°C for 7-14 days to encourage sporulation.
-
Spore Suspension: Flood the surface of the mature fungal culture with sterile saline (0.85% NaCl) containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Standardization: Transfer the spore suspension to a sterile tube and allow heavy particles to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.
C. Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M38-A2 and EUCAST E.Def 11.0 guidelines.
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
-
Inoculation: Inoculate each well with the standardized dermatophyte suspension.
-
Controls: Include a positive control well (inoculum without the drug) and a negative control well (medium only).
-
Incubation: Seal the plate and incubate at 28-30°C for 4-7 days, or until visible growth is observed in the positive control well.
-
MIC Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the positive control.
D. Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and subculture it onto a PDA plate.
-
Incubation: Incubate the PDA plates at 28-30°C for 3-5 days.
-
MFC Reading: The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate.
III. Visualizations
A. Experimental Workflow
References
Application Notes and Protocols for Compound 5c in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fungal resistance to existing antifungal agents is a significant global health concern, necessitating the discovery and development of novel therapeutic agents. "Compound 5c," identified as 6-(4-chlorophenyl)-1-phenyl-1H-imidazo[2,1-c][1][2][3]triazole , is a member of the imidazo[1][2]triazole class of heterocyclic compounds. This class of molecules has garnered interest for its potential antifungal properties. These application notes provide a summary of the currently available data on Compound 5c and detailed protocols for its investigation in the context of fungal resistance mechanisms. The information presented here is primarily based on the research conducted by Aouali and colleagues, who synthesized and evaluated a series of imidazo[2,1-c]triazole derivatives for their antimicrobial activity.
Data Presentation
The antifungal activity of Compound 5c has been evaluated using the agar well diffusion method. The following table summarizes the available quantitative data on the inhibition zones observed for Compound 5c against various fungal and bacterial strains.
Table 1: Antimicrobial Activity of Compound 5c (Inhibition Zone Diameter in mm)
| Test Microorganism | Compound 5c | Amphotericin B (Positive Control) |
| Aspergillus niger | 15 | 19 |
| Saccharomyces cerevisiae | 16 | 21 |
| Candida albicans | - | 20 |
| Geotrichum candidum | - | 18 |
Note: '-' indicates no significant activity was reported in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of Compound 5c and its potential use in studying fungal resistance.
Protocol 1: Antifungal Susceptibility Testing using the Agar Well Diffusion Method
This protocol is a representative method for determining the antifungal activity of Compound 5c based on standard laboratory practices.
1. Materials:
- Compound 5c
- Dimethyl sulfoxide (DMSO)
- Fungal strains (e.g., Aspergillus niger, Saccharomyces cerevisiae)
- Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (6 mm diameter)
- Micropipettes and sterile tips
- Incubator
- Positive control (e.g., Amphotericin B)
- Negative control (DMSO)
2. Inoculum Preparation: a. Grow the fungal strains on PDA/SDA slants at 28-30°C for 48-72 hours (for yeasts) or 5-7 days (for molds). b. Prepare a fungal spore/cell suspension in sterile saline solution (0.85% NaCl) containing 0.1% Tween 80 (for molds to help disperse spores). c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeasts or 1-5 x 10^5 spores/mL for molds).
3. Assay Procedure: a. Prepare PDA/SDA plates by pouring 20-25 mL of the molten agar into sterile Petri dishes and allowing them to solidify. b. Using a sterile cotton swab, evenly spread 100 µL of the prepared fungal inoculum over the entire surface of the agar plates. c. Allow the plates to dry for 10-15 minutes at room temperature. d. Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar. e. Prepare a stock solution of Compound 5c in DMSO (e.g., 1 mg/mL). f. Add a defined volume (e.g., 50 µL) of the Compound 5c solution into the designated wells. g. In separate wells, add the same volume of the positive control (Amphotericin B, e.g., 10 µg/mL) and the negative control (DMSO). h. Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar. i. Incubate the plates at 28-30°C for 24-48 hours (yeasts) or 48-72 hours (molds).
4. Data Analysis: a. After the incubation period, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). b. A larger zone of inhibition indicates greater antifungal activity. c. Compare the inhibition zone of Compound 5c with that of the positive and negative controls.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a standardized method for quantifying the antifungal potency of Compound 5c.
1. Materials:
- Compound 5c
- Fungal strains
- RPMI-1640 medium with L-glutamine, buffered with MOPS
- Sterile 96-well microtiter plates
- Multichannel pipette
- Spectrophotometer or microplate reader (optional)
- Positive control (e.g., Fluconazole)
- Negative control (medium with DMSO)
2. Procedure: a. Prepare a stock solution of Compound 5c in DMSO. b. In a 96-well plate, perform serial two-fold dilutions of Compound 5c in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). c. Prepare a fungal inoculum as described in Protocol 1 and dilute it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL. d. Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted Compound 5c, positive control, or negative control. e. Incubate the plates at 35°C for 24-48 hours.
3. Data Analysis: a. The MIC is defined as the lowest concentration of Compound 5c that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Mandatory Visualizations
Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazotriazoles are structurally related to azole antifungals. The proposed mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing "Compound 5c" Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of "Compound 5c," a biotin-linked ursolic acid conjugate with demonstrated anticancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound 5c in in vitro assays?
A1: The optimal concentration of Compound 5c is highly dependent on the cell line being used. Based on existing data, a good starting point for dose-response experiments is to test a range of concentrations from 1 µM to 50 µM. For bladder cancer cell lines, significant cytotoxic effects have been observed within this range[1].
Q2: I am seeing high variability in my IC50 values for Compound 5c between experiments. What are the potential causes?
A2: High variability in IC50 values can stem from several factors. It is crucial to maintain consistent experimental conditions. Key areas to check include:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before seeding.
-
Seeding Density: Optimize and standardize cell seeding density to avoid issues related to overgrowth or sparse cultures[2].
-
Compound Solubility: Compound 5c may precipitate at higher concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Incubation Time: Ensure that the incubation time with the compound is consistent across all experiments. A 72-hour exposure has been used in previous studies to determine IC50 values[1].
Q3: My cells are detaching from the plate after treatment with Compound 5c, even at low concentrations. What should I do?
A3: Cell detachment can be an indicator of cytotoxicity. However, if it occurs at concentrations lower than the expected IC50, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, including controls (typically below 0.5%).
-
Plate Coating: For weakly adherent cell lines, consider using plates coated with an extracellular matrix protein (e.g., collagen, fibronectin) to improve cell attachment.
-
Assay Endpoint: If evaluating cytotoxicity, cell detachment is an expected outcome. You may need to adjust your assay readout to accurately capture both adherent and detached cells, or switch to an assay that measures viability in suspension.
Q4: I am not observing the expected increase in Reactive Oxygen Species (ROS) after treating my cells with Compound 5c. What could be the problem?
A4: Several factors can influence the outcome of ROS detection assays:
-
Assay Timing: ROS production can be an early event in apoptosis. You may need to perform a time-course experiment to determine the optimal time point for ROS measurement after compound addition. Previous studies have measured ROS levels at 24 hours[1].
-
Cellular Context: The magnitude of ROS generation can vary between different cell lines[1]. Ensure you are using a cell line known to be responsive to Compound 5c in this manner.
-
Reagent Stability: Ensure your ROS detection reagent (e.g., DCFDA) is fresh and has been stored correctly, protected from light.
-
Compound Concentration: The induction of ROS by Compound 5c is concentration-dependent. You may need to test higher concentrations to observe a significant effect.
Troubleshooting Guides
Problem: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the compound stock solution and dilutions under a microscope. 2. Prepare fresh dilutions for each experiment. 3. Test the solubility of Compound 5c in your specific cell culture medium. | Clear, homogenous solutions and more consistent dose-response curves. |
| Inconsistent Cell Seeding | 1. Perform a cell count and viability assessment before each experiment. 2. Ensure a single-cell suspension before plating. 3. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. | Reduced well-to-well variability and a more reliable sigmoidal dose-response curve. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | Increased consistency between replicate wells. |
Problem: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of Compound 5c | 1. Run a control plate with Compound 5c in cell-free media. 2. Measure the fluorescence at the same wavelengths used for your assay. | Identification of any intrinsic fluorescence from the compound, allowing for background subtraction. |
| Insufficient Incubation Time | 1. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line. | An optimized assay window with a stronger signal over background. |
| Sub-optimal Reagent Concentration | 1. Titrate the concentration of your fluorescent dye or substrate to find the optimal concentration that provides the best signal-to-noise ratio. | Enhanced signal intensity and assay sensitivity. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Compound 5c in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time |
| T24 | 14.20 | 72 hours |
| 5637 | 10.97 | 72 hours |
| MB49 | Not explicitly stated, but effective. | 72 hours |
| HT-1376 | Not explicitly stated, but effective. | 72 hours |
Note: The IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of Compound 5c using an MTT Assay
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, 5637) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Compound 5c in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measuring ROS Production using DCFDA
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of Compound 5c and controls for 24 hours.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Readout: Add 100 µL of PBS to each well and immediately measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.
-
Data Analysis: Normalize the relative fluorescence units (RFU) to the untreated control and express the results as a percent increase in ROS production.
Visualizations
References
Improving the stability of "Antifungal agent 51" in solution
Welcome to the technical support center for Antifungal Agent 51. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for stock solutions of this compound?
A1: this compound exhibits optimal stability in anhydrous organic solvents such as DMSO or ethanol for short-term storage. For long-term storage, it is recommended to store the compound as a dry powder at -20°C, protected from light and moisture. When preparing stock solutions, use anhydrous solvents and store them at -20°C in tightly sealed vials. For aqueous solutions used in experiments, it is advisable to prepare them fresh for each experiment to minimize degradation.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results, such as variable Minimum Inhibitory Concentration (MIC) values or a loss of antifungal activity over time, can be indicative of compound degradation in your experimental setup.[1] this compound, like many azole-based antifungals, can be susceptible to degradation in aqueous media, especially at non-neutral pH or when exposed to certain components of culture media.[1][2] It is crucial to minimize the pre-incubation time of the agent in the aqueous medium before starting the experiment.[1]
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on forced degradation studies of similar azole compounds, this compound is likely susceptible to degradation under acidic, basic, and oxidative conditions.[1] The primary degradation pathways are anticipated to be hydrolysis of labile functional groups and oxidation. Photodegradation can also occur upon exposure to UV light.
Q4: How can I improve the stability of this compound in my aqueous experimental solutions?
A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions. The use of cyclodextrins to form inclusion complexes can protect the molecule from hydrolysis and photodegradation. Encapsulation in liposomes or polymeric nanoparticles can also provide a protective environment and improve stability. Additionally, adjusting the pH of the solution to a neutral range and adding antioxidants may mitigate degradation.
Troubleshooting Guides
Problem 1: Loss of Antifungal Activity in Multi-Day Experiments
-
Symptoms: Initial antifungal activity is observed, but it diminishes significantly over 24-48 hours.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solutions:
-
Prepare Fresh Solutions: Prepare a fresh stock solution of this compound for each experiment.
-
Minimize Pre-incubation: Add the antifungal agent to the culture medium immediately before introducing the fungal inoculum.
-
Time-Course Experiment: Conduct a time-course experiment to determine the stability of the agent in your specific culture medium over the duration of your assay.
-
Formulation Strategies: Consider incorporating stabilizing excipients such as cyclodextrins (e.g., HP-β-CD) into your experimental setup.
-
Problem 2: Unexpected Peaks in HPLC Analysis
-
Symptoms: When analyzing a solution of this compound via HPLC, multiple unexpected peaks are observed, and the area of the parent peak is reduced.
-
Possible Causes:
-
Forced Degradation: The compound has degraded due to exposure to harsh conditions (e.g., acid, base, heat, light, or oxidizing agents).
-
Sample Preparation Artifacts: The sample preparation process itself may be causing degradation.
-
Contamination: The unexpected peaks could be from contaminated glassware, solvents, or other reagents.
-
-
Solutions:
-
Analyze a Control: Analyze a freshly prepared solution of this compound that has not been subjected to stress conditions to ensure the sample preparation is not the issue.
-
Run a Blank: Inject a blank sample (solvent without the compound) to rule out contamination.
-
Characterize Degradants: If degradation is confirmed, the goal is to identify the conditions causing it and characterize the degradation products.
-
Data Presentation
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | Remaining this compound (%) | Number of Major Degradation Products |
| 0.1 M HCl (60°C) | 4 | 75.2 | 2 |
| 0.1 M NaOH (60°C) | 4 | 68.5 | 3 |
| 10% H₂O₂ (25°C) | 24 | 82.1 | 1 |
| UV Light (254 nm) | 72 | 88.9 | 1 |
| Heat (80°C, solid) | 48 | 95.3 | 0 |
Table 2: Effect of Formulation on the Aqueous Stability of this compound at 25°C
| Formulation | Stabilizer | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | Stability Improvement Factor |
| Aqueous Solution | None | 100 | 78 | 1.0 |
| Cyclodextrin Complex | HP-β-CD (1:1 molar ratio) | 100 | 95 | 1.2 |
| Liposomal Formulation | Soy Lecithin/Cholesterol | 100 | 98 | 1.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Store at room temperature (25°C) protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) in a photostability chamber. Withdraw samples at 0, 24, 48, and 72 hours. Dissolve in methanol for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound in a thermostatic oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Dissolve in methanol for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example method would be a C18 column with a gradient elution of acetonitrile and water, with UV detection at a wavelength appropriate for the compound's chromophore.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex of this compound
-
Molar Ratio Calculation: Determine the required amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with gentle heating and stirring.
-
Addition of this compound: Slowly add a concentrated solution of this compound in a minimal amount of ethanol to the HP-β-CD solution while stirring continuously.
-
Complexation: Continue stirring the mixture at room temperature for 24 hours, protected from light.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FT-IR, and NMR.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
Technical Support Center: Compound 5c (Cationic Lipo-oxazole) for Candida Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Compound 5c, a cationic lipo-oxazole with broad-spectrum anti-Candida activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Compound 5c against Candida species?
A1: Compound 5c, a cationic lipo-oxazole, primarily acts by disrupting the fungal cell membrane.[1][2] This leads to increased membrane permeability, loss of intracellular components, and ultimately, cell death. Scanning Electron Microscopy (SEM) has confirmed morphological changes and distortion of the Candida cell membrane upon treatment with Compound 5c.[1][2]
Q2: Is Compound 5c effective against fluconazole-resistant Candida strains?
A2: Yes, studies have shown that Compound 5c is effective against both fluconazole-sensitive and fluconazole-resistant clinical isolates of Candida albicans.[3] Its efficacy is also noted against non-albicansCandida species, demonstrating its broad-spectrum activity.
Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for Compound 5c against different Candida strains?
A3: The MIC for Compound 5c typically ranges from 1.6 to 6.2 µg/mL for various Candida strains, including fluconazole-sensitive and resistant isolates. For specific MIC values, please refer to the data table below.
Q4: Can Compound 5c inhibit Candida biofilm formation?
A4: Yes, Compound 5c has been shown to inhibit the adhesion of C. albicans cells to polystyrene surfaces, a critical step in biofilm formation, and restricts overall biofilm development.
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the initial fungal suspension is critical for reproducible MIC values.
-
Solution: Ensure you are using a standardized inoculum preparation method. The Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines are a reliable reference. Use a spectrophotometer to adjust the cell suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify cell counts using a hemocytometer. For filamentous fungi, careful preparation of the inoculum is crucial as concentrations outside the specified range can lead to elevated MICs.
-
-
Possible Cause 2: "Trailing Effect". This phenomenon, where there is reduced but persistent growth at drug concentrations above the MIC, can make endpoints difficult to determine, especially with azole drugs. While less characterized for Compound 5c, it could be a factor.
-
Solution: For azoles, the MIC is typically read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well. Apply this same principle when determining the MIC for Compound 5c. Reading plates at a consistent time point (e.g., 24 or 48 hours) is also crucial.
-
-
Possible Cause 3: Compound 5c Precipitation. Due to its lipophilic nature, Compound 5c may precipitate out of solution in certain media or at high concentrations.
-
Solution: Prepare stock solutions in a suitable solvent like DMSO. When diluting into your test medium (e.g., RPMI-1640), ensure the final DMSO concentration is low (typically ≤1%) and does not affect fungal growth. Visually inspect your dilution series for any signs of precipitation before adding the fungal inoculum.
-
Issue 2: Compound 5c appears less effective against a specific non-albicansCandida strain.
-
Possible Cause 1: Intrinsic Resistance. Some fungal species may have inherent resistance mechanisms. For example, differences in cell membrane composition could affect the activity of a membrane-disrupting agent like Compound 5c.
-
Solution: It is important to include reference strains with known susceptibility in your experiments to ensure the assay is performing correctly. If you consistently observe high MICs for a particular species, it may indeed have lower susceptibility to Compound 5c.
-
-
Possible Cause 2: Different Growth Kinetics. Non-albicans species can have different growth rates compared to C. albicans.
-
Solution: Ensure the incubation time is appropriate for the species being tested. Some slower-growing species may require longer incubation times (e.g., 72 hours for some yeasts) to achieve sufficient growth for accurate MIC determination.
-
Issue 3: Difficulty in visualizing the effect of Compound 5c on biofilms.
-
Possible Cause 1: Inadequate Staining Method. The chosen method for quantifying biofilm mass or viability may not be optimal.
-
Solution: For total biofilm mass, crystal violet staining is a common method. For cell viability within the biofilm, assays like XTT or resazurin reduction, which measure metabolic activity, are often more informative. Ensure you have appropriate controls and that the dyes are not interacting with Compound 5c.
-
-
Possible Cause 2: Biofilm is too mature. Compound 5c may be more effective at preventing biofilm formation than eradicating a mature, established biofilm.
-
Solution: Design experiments to test Compound 5c's effect at different stages of biofilm development: adhesion (0-2 hours), formation (2-24 hours), and maturation (>24 hours). You may observe different inhibitory concentrations for each stage.
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Compound 5c against various Candida strains.
| Candida Strain | Fluconazole Susceptibility | MIC of Compound 5c (µg/mL) | Reference |
| Candida albicans (ATCC 90028) | Susceptible | 3.1 | |
| Candida albicans Gu4 | Susceptible | 3.1 | |
| Candida albicans Gu5 | Resistant | 3.1 | |
| Candida albicans DSY294 | Susceptible | 1.6 | |
| Candida albicans DSY296 | Resistant | 1.6 | |
| Candida glabrata | Not Specified | 6.2 | |
| Candida parapsilosis | Not Specified | 3.1 | |
| Candida tropicalis | Not Specified | 3.1 | |
| Candida krusei | Not Specified | 3.1 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A guidelines.
-
Preparation of Compound 5c Stock Solution:
-
Dissolve Compound 5c in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.1 µg/mL to 12.8 µg/mL. Ensure the final DMSO concentration in each well is ≤1%.
-
-
Inoculum Preparation:
-
Culture the Candida strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted Compound 5c.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of Compound 5c that causes a prominent (≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or by using a microplate reader at a wavelength of 490 nm.
-
Protocol 2: Biofilm Inhibition Assay
-
Cell Preparation:
-
Prepare a Candida cell suspension as described in the susceptibility testing protocol, but adjust the final concentration to 1 x 10^6 cells/mL in RPMI-1640 medium.
-
-
Biofilm Formation:
-
Add 100 µL of the cell suspension to the wells of a flat-bottomed 96-well polystyrene plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of Compound 5c to the wells.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm Inhibition:
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantify the remaining biofilm using one of the following methods:
-
Crystal Violet Staining (Total Biomass): Add 1% crystal violet solution to each well and incubate for 15 minutes. Wash away excess stain, and then solubilize the bound stain with 95% ethanol. Measure the absorbance at 570 nm.
-
XTT Reduction Assay (Metabolic Activity): Add XTT solution (with menadione) to each well and incubate in the dark for 2-4 hours. Measure the absorbance of the formazan product at 490 nm.
-
-
Visualizations
References
Technical Support Center: Antifungal Agent 51 Time-Kill Kinetic Studies
Welcome to the technical support center for Antifungal Agent 51. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in time-kill kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Compound 5c, is a potent hybrid antifungal agent derived from fluconazole and mebendazole.[1] Its primary mechanism of action is believed to be the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[2][3] This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, this compound alters membrane fluidity and permeability, ultimately leading to fungal cell death.
Q2: Which fungal species are most susceptible to this compound?
A2: this compound has demonstrated potent activity against a range of Candida species. It is particularly effective against Candida albicans, Candida parapsilosis, and Candida tropicalis, with reported Minimum Inhibitory Concentration (MIC) values often below 0.063 µg/mL.
Q3: What is a time-kill kinetic study and why is it important for evaluating this compound?
A3: A time-kill kinetic study is a dynamic in vitro method used to assess the rate and extent of microbial killing by an antimicrobial agent over time. This assay provides valuable pharmacodynamic information, helping to determine whether an agent is fungistatic (inhibits growth) or fungicidal (actively kills the fungus) and how its killing activity is affected by concentration and time. For this compound, these studies are crucial for characterizing its antifungal profile and guiding further development.
Q4: What are the critical parameters to control in a time-kill assay with this compound?
A4: Several factors can significantly impact the results of a time-kill study. Key parameters to control include the starting inoculum size, growth medium, incubation temperature and agitation, and the method for neutralizing the antifungal agent (to prevent carryover). Standardization of these variables is essential for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during time-kill kinetic studies with this compound.
Issue 1: Inconsistent or Non-Reproducible Killing Curves
Symptoms: High variability in colony-forming unit (CFU) counts between replicate experiments at the same concentration and time point.
Possible Causes & Solutions:
-
Inoculum Size Variation: The initial concentration of fungal cells is a critical variable. A high inoculum can lead to slower killing, a phenomenon known as the "inoculum effect."
-
Solution: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of the fungal suspension to a consistent cell density (e.g., 0.5 McFarland standard) before dilution to the final target inoculum of approximately 1-5 x 10^5 CFU/mL. Verify the inoculum concentration by plating a dilution series at the start of each experiment (T=0).
-
-
Drug Solubility and Stability: this compound, like many small molecules, may have limited solubility or stability in aqueous media over the course of a 24-48 hour experiment. Degradation of the compound can lead to an apparent regrowth of the fungus.
-
Solution: Prepare stock solutions in an appropriate solvent like dimethyl sulfoxide (DMSO) and ensure the final concentration of the solvent in the test medium is low (≤1%) and does not affect fungal growth. Run a stability control by incubating this compound in the test medium without fungi and measuring its concentration over time using a suitable analytical method if available.
-
-
Inadequate Mixing: Uneven distribution of the antifungal agent or fungal cells can lead to inconsistent sampling.
-
Solution: Ensure thorough mixing when adding this compound to the fungal culture. If using static incubation, gently vortex tubes before each sampling. For broth cultures, continuous agitation may provide more consistent results, though this should be standardized across all experiments.
-
Issue 2: Paradoxical Growth (Eagle Effect) at High Concentrations
Symptoms: Fungal growth is inhibited at intermediate concentrations of this compound, but growth resumes at higher concentrations.
Possible Causes & Solutions:
-
Stress Response Activation: High concentrations of some antifungal agents can trigger a cellular stress response in fungi, such as the upregulation of cell wall chitin synthesis, which can paradoxically promote survival.
-
Solution: This is a known phenomenon for some antifungal classes. It is important to test a wide range of concentrations, including those well above the MIC, to fully characterize the dose-response relationship. Document the paradoxical effect if observed, as its clinical significance is still under investigation.
-
-
Drug Precipitation: At very high concentrations, this compound may precipitate out of solution, reducing the effective concentration of the drug in the medium.
-
Solution: Visually inspect the test tubes or wells containing high concentrations for any signs of precipitation. Determine the solubility limit of this compound in your test medium beforehand.
-
Issue 3: "Trailing" Growth
Symptoms: At concentrations above the MIC, there is a significant reduction in fungal growth, but not complete inhibition. This can make endpoint determination difficult.
Possible Causes & Solutions:
-
Fungistatic Activity: This pattern is characteristic of agents that are primarily fungistatic rather than fungicidal at certain concentrations. Azoles often exhibit this behavior.
-
Solution: Time-kill studies are ideal for clarifying this. If CFU counts remain stable or only slightly decrease relative to the starting inoculum over 24-48 hours, it indicates static activity. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.
-
Issue 4: Fungal Regrowth After Initial Killing
Symptoms: An initial decline in CFU counts is observed, followed by an increase at later time points (e.g., 24 or 48 hours).
Possible Causes & Solutions:
-
Drug Degradation: As mentioned in Issue 1, the antifungal agent may not be stable for the entire duration of the experiment.
-
Solution: Assess the stability of this compound in your test medium over the experimental timeframe. If degradation is confirmed, consider performing the assay over a shorter duration or replenishing the drug, although this deviates from standard protocols.
-
-
Selection of Resistant Subpopulations: The initial fungal population may contain a small number of resistant cells that can grow out after the susceptible population is killed.
-
Solution: Pick colonies from the "regrowth" plates and perform MIC testing on them to see if their susceptibility to this compound has changed compared to the parent strain.
-
Data Presentation: Quantitative Summary
Table 1: Typical Concentration Ranges for Time-Kill Studies
| Parameter | Concentration Range | Purpose |
| Growth Control | 0 µg/mL | To ensure normal fungal growth |
| Sub-MIC | 0.25x - 0.5x MIC | To observe potential for partial inhibition |
| MIC | 1x MIC | To assess activity at the minimum inhibitory concentration |
| Supra-MIC | 2x, 4x, 8x, 16x MIC | To determine the concentration-dependency of killing |
| High Concentrations | ≥32x MIC | To investigate for paradoxical effects |
Table 2: Interpreting Time-Kill Assay Results
| Outcome | Definition | Implication for this compound |
| Fungicidal | ≥99.9% (≥3-log10) reduction in CFU/mL from the initial inoculum | Agent actively kills the fungus |
| Fungistatic | <99.9% (<3-log10) reduction in CFU/mL from the initial inoculum | Agent inhibits fungal growth but does not kill |
| Indifference | Killing curve is similar to the growth control | Agent has no significant activity at that concentration |
Experimental Protocols
Standard Time-Kill Assay Protocol
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the test medium (e.g., RPMI 1640 with MOPS buffer) to achieve the final starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution to prepare the final test concentrations in the medium. Ensure the final DMSO concentration is consistent across all tubes and does not exceed 1% (v/v).
-
-
Assay Setup:
-
Dispense the fungal inoculum into a series of sterile test tubes.
-
Add the appropriate concentration of this compound to each tube. Include a drug-free growth control.
-
Incubate all tubes at 35°C, with or without agitation, depending on the standardized protocol.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of the aliquot in sterile saline to prevent antifungal carryover.
-
Plate a fixed volume (e.g., 100 µL) of each dilution onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies on plates that yield 30-300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
-
Visualizations
Caption: Workflow for a standard time-kill kinetic assay.
Caption: A logical flowchart for troubleshooting common time-kill assay issues.
References
"Antifungal agent 51" solvent selection to minimize off-target effects
Technical Support Center: Antifungal Agent 51 (AFA-51)
Topic: Solvent Selection to Minimize Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for the novel antifungal agent, AFA-51. Proper solvent selection is critical to ensure maximal efficacy, maintain compound stability, and, most importantly, minimize off-target effects that can confound experimental results and lead to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with AFA-51 and how is the solvent involved?
A1: Pre-clinical studies have identified that AFA-51 can induce cytotoxicity in mammalian cell lines, particularly at concentrations above 10 µM. This is hypothesized to be due to the inhibition of one or more off-target kinases essential for cell survival. The choice of solvent can significantly influence the severity of these off-target effects. Some solvents may increase the bioavailability of AFA-51 in a way that promotes these unintended interactions or may exhibit cytotoxic effects themselves, leading to an additive or synergistic negative impact on the cells.
Q2: What are the recommended solvents for dissolving AFA-51?
A2: Three primary solvents have been evaluated for AFA-51: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and a proprietary cyclodextrin-based carrier, CD-51. The choice depends on the specific experimental requirements, such as the desired final concentration and the sensitivity of the cell line being used. For highly sensitive assays or primary cell cultures, CD-51 is recommended to minimize solvent-induced artifacts.[1][2]
Q3: My cells are showing high levels of death even at low concentrations of AFA-51. What could be the issue?
A3: This is a common issue that can stem from several factors:
-
Solvent Toxicity: The final concentration of your solvent in the cell culture medium may be too high. Many cell lines are sensitive to DMSO concentrations above 0.5%, and some primary cells show toxicity at even lower levels.[3][4][5]
-
Compound Precipitation: AFA-51 may be precipitating out of solution upon dilution into aqueous media, leading to inconsistent and unpredictable localized concentrations.
-
Synergistic Effects: The combination of the solvent and AFA-51 may be producing a synergistic cytotoxic effect that is not seen with either agent alone.
We recommend performing a vehicle control experiment (treating cells with the solvent alone at the same final concentration) to determine the baseline cytotoxicity of the solvent.
Q4: How do I choose the best solvent for my specific experiment (e.g., in vitro vs. in vivo)?
A4:
-
In Vitro Cell-Based Assays: For standard cell lines, DMSO is often acceptable if the final concentration is kept below 0.5%. For sensitive, primary, or stem cell lines, CD-51 is the preferred choice as it generally exhibits lower cytotoxicity and can improve the solubility of hydrophobic compounds.
-
In Vivo Studies: For animal studies, CD-51 is strongly recommended. Cyclodextrin-based carriers can improve the pharmacokinetic profile of a compound, enhance solubility, and reduce systemic toxicity. DMSO is generally not used for in vivo applications due to its potential for toxicity and other biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in vehicle control wells. | The final concentration of the solvent (e.g., DMSO, Ethanol) is too high for your specific cell line. | Perform a dose-response curve for the solvent alone to determine its EC50 for cytotoxicity. Aim to use a final concentration that results in >95% cell viability. For DMSO, this is typically ≤0.5%. |
| Inconsistent or non-reproducible results between experiments. | AFA-51 is precipitating upon dilution into your aqueous cell culture medium. | Prepare the AFA-51/solvent stock at a higher concentration and use a smaller volume for the final dilution. Alternatively, switch to a solubilizing carrier like CD-51, which forms inclusion complexes to keep the drug in solution. |
| Observed phenotype does not match genetic knockdown of the intended target. | The phenotype is likely due to an off-target effect, potentially exacerbated by the solvent. | Use a lower effective concentration of AFA-51. Confirm the phenotype with a structurally unrelated inhibitor of the same target. Switch to a less cytotoxic solvent like CD-51 to see if the off-target effect is diminished. |
| AFA-51/solvent mixture is cloudy after dilution. | The solubility limit of AFA-51 in the final medium has been exceeded. | Do not use the solution. Prepare fresh dilutions, ensuring the final concentration of the organic solvent is sufficient to maintain solubility. Consider using CD-51, which can significantly enhance the aqueous solubility of compounds like AFA-51. |
Data Presentation
The following tables summarize the key quantitative data for AFA-51 in the recommended solvents.
Table 1: Solubility and Cytotoxicity of Solvents
| Solvent | Max Solubility of AFA-51 | Vehicle Cytotoxicity (EC50 on HEK293 cells) | Recommended Max Final Concentration |
| DMSO | 100 mM | ~1.5% (v/v) | ≤ 0.5% |
| Ethanol | 50 mM | ~2.0% (v/v) | ≤ 0.5% |
| CD-51 | 25 mM (complex) | > 5% (w/v) | ≤ 1.0% |
Table 2: Impact of Solvent on AFA-51 On-Target and Off-Target Activity
| Solvent (at 0.5% final conc.) | AFA-51 On-Target IC50 (Fungal Cell Wall Synthase) | AFA-51 Off-Target IC50 (Human Kinase X) | AFA-51 Cytotoxicity EC50 (HEK293 cells) |
| DMSO | 50 nM | 8 µM | 12 µM |
| Ethanol | 65 nM | 10 µM | 18 µM |
| CD-51 | 55 nM | > 25 µM | 30 µM |
Data indicates that while all three solvents allow for potent on-target activity, CD-51 significantly reduces the off-target kinase inhibition and subsequent cytotoxicity.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing AFA-51's off-target inhibition.
Caption: Experimental workflow for selecting the optimal solvent for AFA-51.
Caption: Decision tree for AFA-51 solvent selection based on experimental needs.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability/Cytotoxicity
Objective: To determine the concentration at which a solvent or compound reduces cell viability by 50% (EC50).
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound/Solvent Preparation: Prepare a 2x concentration serial dilution of AFA-51 or the solvent in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound/solvent dilutions to the wells. Include "cells only" and "medium only" controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and incubate overnight to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the EC50 value.
Protocol 2: Off-Target Kinase Inhibition Assay
Objective: To measure the inhibitory effect of AFA-51 on a specific off-target kinase (e.g., Human Kinase X).
Methodology:
-
Reagent Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Prepare reactions containing the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of AFA-51 (dissolved in the test solvents) to the reaction wells. Include a "no inhibitor" positive control and a "no kinase" negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase activity (and less inhibition). Normalize the results and plot the dose-response curve to determine the IC50 value of AFA-51 for the off-target kinase.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
"Compound 5c" adjusting pH for optimal antifungal activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the pH-dependent antifungal activity of "Compound 5c." As "Compound 5c" is a designation used for multiple structurally distinct molecules in scientific literature, this guide offers general principles and protocols applicable to the study of novel antifungal agents where pH is a critical experimental variable.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Compound 5c against our fungal strain. Could pH be a factor?
A1: Yes, fluctuating pH is a significant variable that can lead to inconsistent MIC results. The antifungal activity of many compounds is pH-dependent. This can be due to changes in the compound's chemical structure, solubility, or its ability to penetrate the fungal cell membrane at different pH values. Additionally, the fungus's own metabolic activity can alter the local pH of the culture medium during the experiment, further contributing to variability. It is crucial to use a buffered medium to maintain a stable pH throughout the assay.
Q2: What is the recommended method for adjusting the pH of our fungal culture medium?
A2: The recommended method for adjusting the pH of fungal culture medium, such as RPMI-1640, involves the use of sterile acidic or basic solutions, followed by filter sterilization. Here is a general procedure:
-
Prepare the powdered medium in distilled water as per the manufacturer's instructions.
-
While stirring, use a calibrated pH meter to measure the initial pH.
-
Slowly add a sterile solution of 1N HCl to lower the pH or 1N NaOH to raise the pH, drop by drop, until the desired pH is reached.[1]
-
Allow the medium to equilibrate for a few minutes and re-check the pH.
-
Once the target pH is stable, sterilize the medium by passing it through a 0.22 µm filter to prevent contamination.[2]
-
It is advisable to perform a sterility check before using the medium.
For buffering capacity during the experiment, RPMI-1640 is often buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[3]
Q3: Our results show that Compound 5c is more effective at acidic pH. What is the potential biological reason for this?
A3: The increased efficacy of an antifungal compound at acidic pH can be attributed to several factors. Many antifungal compounds are weak acids or bases. At a lower pH, a higher proportion of a weakly acidic compound will be in its undissociated, more lipophilic form, which can more readily cross the fungal cell membrane.[4][5] Conversely, some compounds may have better solubility or stability at acidic pH. From the fungal perspective, an acidic environment can itself be a stressor, potentially making the fungus more susceptible to the action of an antifungal agent.
Q4: We are not seeing any antifungal activity with Compound 5c. What are some initial troubleshooting steps?
A4: If you are not observing the expected antifungal activity, consider the following:
-
Compound Solubility: Ensure that Compound 5c is fully dissolved in the solvent and that the final concentration of the solvent in the medium is not inhibiting fungal growth. A solvent toxicity control is essential.
-
pH of the Medium: As discussed, the pH of the testing medium can dramatically affect the compound's activity. Verify the pH of your medium and consider testing a range of pH values.
-
Fungal Strain: Confirm the identity and purity of your fungal strain. Also, ensure that the inoculum concentration is standardized as per established protocols (e.g., CLSI guidelines).
-
Incubation Conditions: Check that the incubation temperature and duration are optimal for the growth of your fungal strain and appropriate for the antifungal assay being performed.
-
Compound Stability: Consider the stability of Compound 5c under your experimental conditions (e.g., in the specific medium, at the incubation temperature).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC readings between replicates. | Inconsistent pH of the medium. | Use a buffered medium (e.g., RPMI-1640 with MOPS) and verify the final pH before inoculation. |
| Inaccurate inoculum preparation. | Standardize the inoculum concentration using a spectrophotometer or hemocytometer. | |
| Compound 5c shows activity in initial screens but not in confirmatory MIC assays. | The initial screen was performed at a different pH than the MIC assay. | Ensure consistent pH across all stages of testing. Test a range of pH values to determine the optimal pH for activity. |
| The compound may be precipitating at the concentrations used in the MIC assay. | Visually inspect the wells of the microtiter plate for precipitation. If observed, consider using a different solvent or a lower concentration range. | |
| The positive control antifungal is not showing the expected MIC. | The fungal strain may have acquired resistance. | Use a quality control strain with a known MIC range for the positive control antifungal. |
| Improper preparation of the control antifungal stock solution. | Prepare fresh stock solutions and verify the concentration. | |
| No fungal growth in the drug-free control wells. | The medium was not prepared correctly or is contaminated. | Prepare fresh medium and perform a sterility check. |
| The inoculum was not viable or was prepared at too low a concentration. | Use a fresh culture to prepare the inoculum and verify the cell count. |
Data Presentation: Hypothetical MIC of Compound 5c at Different pH Values
The following table summarizes hypothetical MIC data for Compound 5c against common fungal pathogens at various pH levels.
| Fungal Species | pH 5.0 | pH 6.0 | pH 7.0 | pH 8.0 |
| Candida albicans | 8 µg/mL | 16 µg/mL | 32 µg/mL | >64 µg/mL |
| Aspergillus fumigatus | 4 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| Cryptococcus neoformans | 16 µg/mL | 32 µg/mL | 64 µg/mL | >64 µg/mL |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Compound 5c
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents.
-
Preparation of Compound 5c Stock Solution:
-
Dissolve Compound 5c in a suitable solvent (e.g., DMSO) to a known high concentration (e.g., 10 mg/mL).
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This can be further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well, flat-bottom microtiter plates.
-
Dispense 100 µL of pH-adjusted and buffered RPMI-1640 medium into each well.
-
Add 100 µL of the Compound 5c stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is the lowest concentration of Compound 5c that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. This can be determined visually or by using a microplate reader.
-
Visualizations
Fungal pH Sensing and Response Pathway
Fungi have evolved conserved signaling pathways to sense and respond to ambient pH. The Pal/Rim pathway is a key player in this process, particularly in response to alkaline pH. Understanding this pathway can provide context for how pH might influence fungal susceptibility to antifungal agents.
Caption: The Pal/Rim signaling pathway in fungi, activated by alkaline pH.
Experimental Workflow for Determining pH-Dependent MIC
A structured workflow is essential for obtaining reliable and reproducible data on the pH-dependent activity of a novel antifungal compound.
Caption: Workflow for assessing the pH-dependent antifungal activity.
References
Overcoming "Antifungal agent 51" precipitation in culture media
Technical Support Center: Antifungal Agent 51
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vitro experiments. The primary focus of this guide is to address and overcome the precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture medium?
A1: Precipitation, often seen as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the culture medium.[1] This is a common issue for hydrophobic compounds, which are highly soluble in organic solvents like DMSO but poorly soluble in water-based solutions.[1][2] The rapid dilution of the DMSO stock in the medium can cause the compound to "crash out" of the solution.[1]
Q2: What is the first thing I should do when I observe precipitation?
A2: First, visually confirm the presence of a precipitate, possibly by checking a sample under a microscope to distinguish it from microbial contamination.[3] Do not proceed with the experiment, as the actual concentration of the agent in the solution will be unknown. The best initial step is to review your dilution protocol and consult a troubleshooting guide to identify the likely cause, such as concentration, temperature, or mixing technique.
Q3: Can I just filter the medium to remove the precipitate and use the remaining solution?
A3: This is not recommended. The precipitate is the active compound, and filtering it out will significantly and unquantifiably lower the effective concentration of this compound in your experiment, leading to unreliable and non-reproducible results. The focus should be on preventing precipitation from occurring in the first place.
Q4: How does precipitation of this compound affect my experimental results?
A4: Precipitation can severely impact your results by:
-
Reducing Bioavailability: Only the dissolved compound is available to interact with the cells.
-
Causing Inaccurate Dosing: The actual concentration is much lower than the calculated nominal concentration.
-
Inducing Cellular Stress: Particulates can cause physical stress or other unintended biological responses in cells.
-
Interfering with Assays: Precipitates can interfere with optical readings in plate-based assays like ELISA or MTT assays.
Q5: Are there any general preventative measures I can take?
A5: Yes. Always use pre-warmed (37°C) media, add the agent's stock solution to the media dropwise while gently vortexing, and ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%) to avoid both direct toxicity and solubility issues. Preparing an intermediate dilution of the stock in warm media can also be an effective strategy.
Troubleshooting Guides
Guide 1: Precipitation Occurs Immediately Upon Adding Agent 51 to Media
This issue is often caused by "solvent shock," where the hydrophobic compound rapidly leaves the DMSO solvent upon its dilution in the aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| Final Concentration is Too High | The desired final concentration of this compound exceeds its maximum solubility in the culture medium. | Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 1). Start with a lower, effective concentration if possible. |
| Rapid Dilution / Poor Mixing | Adding a concentrated DMSO stock directly and quickly into the full volume of media causes localized high concentrations, leading to precipitation before the agent can disperse. | Add the DMSO stock solution dropwise into the vortex of the pre-warmed (37°C) media. Alternatively, create an intermediate dilution by adding the stock to a smaller volume of media first, then add this to the final volume. |
| Media Temperature is Too Low | The solubility of many compounds, including potentially this compound, is lower at reduced temperatures. Adding the stock to cold media can trigger precipitation. | Always ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| High Final DMSO Concentration | While DMSO is used to dissolve the agent, a high final concentration (e.g., >0.5%) does not guarantee solubility in the aqueous phase and can be toxic to cells. | Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. This may require creating a more concentrated primary stock solution so a smaller volume is needed. |
Guide 2: Precipitation Occurs Over Time in the Incubator
This suggests a slower process related to the compound's stability or interactions with the media components under culture conditions.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, 5% CO2) maintains a specific temperature and pH. If the agent's solubility is sensitive to minor fluctuations in these parameters, it may slowly precipitate. | Ensure your incubator is properly calibrated for temperature and CO2. Use media with the correct buffer (e.g., HEPES) if pH stability is a concern. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | Test the agent's solubility and stability in different media formulations (e.g., DMEM vs. RPMI-1640) or in a simpler buffered salt solution (e.g., PBS) to identify problematic components. |
| Evaporation of Media | During long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Maintain proper humidity levels in the incubator. For long-term cultures, consider using low-evaporation plates or sealing plates with gas-permeable membranes. |
| Serum Protein Binding Saturation | Serum proteins like albumin can help solubilize hydrophobic compounds. However, if the agent's concentration is too high, it can saturate these proteins and the excess will precipitate. | If using serum-free media, consider adding purified bovine serum albumin (BSA) to enhance solubility. If using serum, ensure the concentration is optimal and consistent. Note that different serum lots can have varying compositions. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To identify the highest concentration of this compound that remains in solution in your specific culture medium without precipitating.
Materials:
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Complete cell culture medium (with serum/supplements), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes or a sterile 96-well clear-bottom plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Plate reader (optional, for quantitative measurement)
Methodology:
-
Prepare Serial Dilutions: Prepare a set of working solutions of this compound in your pre-warmed medium. It is best to perform a 2-fold serial dilution.
-
Example for a 96-well plate: Add 100 µL of pre-warmed medium to 10 wells.
-
Add 2 µL of your 100 mM stock to the first well (creating a 2000 µM solution if medium volume were 998 µL, here it's a high starting point). Mix well.
-
Transfer 100 µL from the first well to the second well (now ~1000 µM), mix, and repeat across the plate to create a dilution series.
-
Leave one well with medium only and another with medium + equivalent DMSO volume as a control.
-
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48 hours).
-
Observation:
-
Visual Inspection: Check for precipitation (cloudiness, crystals, sediment) immediately after preparation and at several time points during incubation (e.g., 1, 4, 24 hours).
-
Microscopic Examination: Examine the wells under a microscope to confirm the presence of crystalline precipitate.
-
(Optional) Quantitative Measurement: Measure the absorbance of the plate at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.
-
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for this compound under these conditions.
Data Presentation
The following table presents hypothetical data from a solubility assessment as described in Protocol 1.
Table 1: Solubility of this compound Under Various Conditions
| Medium Type | Serum Conc. (%) | pH | Max Soluble Conc. (µM) after 24h | Observations |
| DMEM | 10% | 7.4 | 50 | Clear solution |
| DMEM | 10% | 7.0 | 25 | Fine precipitate observed at ≥50 µM |
| DMEM | 0% (Serum-Free) | 7.4 | 10 | Heavy precipitate observed at ≥25 µM |
| RPMI-1640 | 10% | 7.4 | 75 | Clear solution, higher solubility than DMEM |
| DMEM + 1% BSA | 0% | 7.4 | 40 | Solubility improved over serum-free alone |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Optimization of Incubation Time for MIC Testing of "Compound 5c"
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of incubation time for Minimum Inhibitory Concentration (MIC) testing of "Compound 5c".
Important Initial Information: Identifying "Compound 5c"
Initial literature searches have revealed that the designation "Compound 5c" has been used for several distinct chemical entities with different biological activities. To provide you with the most accurate and relevant technical support, it is crucial to identify which "Compound 5c" you are working with.
Below is a summary of different molecules referred to as "Compound 5c" in various studies:
| Study Focus | Chemical Class/Activity of "Compound 5c" |
| Antibiofilm Activity | A piperazine-citral sulfonyl derivative showing strong suppression of S. aureus biofilm formation.[1] |
| Sphingosine-1-Phosphate Receptor Agonism | An agonist for the S1P4 receptor with selectivity over other S1P receptors.[2] |
| Anti-inflammatory Activity | A 1,3,4-thiadiazole compound that docks to the catalytic site of COX-1, suggesting anti-inflammatory effects.[3] |
| Anticancer Activity | A biotin-linked ursolic acid conjugate with cytotoxic effects against bladder cancer cells.[4][5] |
| Antibacterial Activity | A quinoxaline-based compound with antibacterial activity against S. aureus and B. subtilis. |
| Antibacterial Activity | An α-amino phosphate based on phenothiazine with activity against Staphylococcus aureus. |
Please specify the chemical class, target organism, or context of your "Compound 5c" to receive tailored guidance. The following troubleshooting guide and FAQs are based on general principles for optimizing MIC testing incubation times and will be updated with specific information once the compound is identified.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in MIC testing?
Incubation time is a critical factor in MIC assays because it directly influences bacterial growth and the stability of the test compound.
-
Too short an incubation time: Insufficient incubation may not allow for adequate bacterial growth, leading to an overestimation of the compound's efficacy (falsely low MIC).
-
Too long an incubation time: Excessive incubation can lead to bacterial overgrowth, potentially masking the inhibitory effects of the compound and resulting in a falsely high MIC. It can also lead to the degradation of the test compound.
Q2: What are the standard incubation times for MIC assays?
Standard incubation times for broth microdilution MIC assays for most common, rapidly growing bacteria are typically 16-20 hours at 35 ± 2°C. However, for slower-growing organisms, longer incubation times may be necessary. It is crucial to adhere to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Q3: How do I determine the optimal incubation time for "Compound 5c" against a specific bacterial strain?
To determine the optimal incubation time, a time-course experiment is recommended. This involves incubating the MIC assay and observing the results at multiple time points.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing MIC incubation time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or poor growth in the positive control wells. | - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Issues with the bacterial inoculum (e.g., low viability). | - Extend the incubation period, checking for growth at regular intervals (e.g., every 4-6 hours after the initial 16 hours).- Verify the incubator is set to the optimal temperature for the specific bacterial strain.- Ensure the correct medium (e.g., Mueller-Hinton Broth) and pH are used as per standardized protocols.- Prepare a fresh inoculum and verify its concentration and viability. |
| MIC values increase with longer incubation times. | - The compound may be bacteriostatic, and bacteria resume growth after a delay.- The compound may be unstable and degrading over time.- Emergence of resistant subpopulations. | - Perform a time-kill kinetic study to understand the compound's bactericidal or bacteriostatic nature.- Assess the stability of "Compound 5c" in the test medium over the incubation period.- Report the MIC at the earliest time point where the growth control shows adequate turbidity, as per standard guidelines. |
| Difficulty in reading the MIC endpoint (e.g., trailing growth). | - The compound may only partially inhibit growth.- Subjectivity in visual reading. | - Use a microplate reader to measure optical density (OD) for a more quantitative assessment. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.- For some bacteriostatic compounds, pinpoint growth at the bottom of the well may be disregarded according to specific guidelines. |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of "Compound 5c" at a concentration at least 10 times the highest concentration to be tested. If necessary, use a suitable solvent like DMSO. Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Bacterial Culture: Prepare a fresh culture of the test organism on an appropriate agar medium.
-
Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the suspension's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well.
-
Include control wells:
-
Positive Control: Wells with CAMHB and the bacterial inoculum, but no compound.
-
Negative Control (Sterility Control): Wells with CAMHB only.
-
Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compound and the bacterial inoculum.
-
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum. The final volume in each well should be 100 µL.
4. Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air. For optimization studies, incubate for extended periods and read at multiple time points.
5. Interpretation of Results:
-
Visually inspect the plate or use a microplate reader to determine bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The positive control should show clear growth, and the negative and solvent controls should show no growth.
Logical Relationship for Troubleshooting MIC Assays
Caption: Troubleshooting logic for inconsistent MIC results.
References
"Antifungal agent 51" quality control measures for consistent results
Technical Support Center: Antifungal Agent 51
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended quality control (QC) strain for experiments with this compound?
A1: For routine quality control of this compound, we recommend using Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[1][2][3] These well-characterized strains provide reproducible results and are useful for monitoring the consistency of your experimental setup. Expected Minimum Inhibitory Concentration (MIC) ranges for these QC strains are provided in Table 1.
Q2: We are observing significant batch-to-batch variability with this compound. What could be the cause?
A2: Batch-to-batch variability can stem from several factors. First, ensure that the storage conditions for each batch of this compound have been consistently maintained according to the product datasheet. Stability can be affected by temperature fluctuations and exposure to light. Second, verify the consistency of your experimental consumables, such as the lot number of your RPMI 1640 medium, as variability in media components can influence antifungal activity.[1][2] Finally, confirm the accuracy and calibration of your laboratory equipment, including pipettes and incubators.
Q3: Our MIC results for this compound are consistently higher than the expected range for our fungal isolates. What should we investigate?
A3: Higher than expected MIC values can be due to several factors. Ensure your inoculum is prepared to the correct density, typically a 0.5 McFarland standard, as a higher inoculum concentration can lead to elevated MICs. Check for potential contamination of your fungal culture, as the presence of a mixed population can affect the results. Additionally, consider the possibility of acquired resistance, especially if the isolate has been sub-cultured multiple times. It is always best practice to use fresh isolates from frozen stocks for susceptibility testing.
Q4: Can the pH of the growth medium affect the activity of this compound?
A4: Yes, the pH of the growth medium can significantly impact the in vitro activity of some antifungal agents. For this compound, it is critical to use a buffered medium, such as RPMI 1640 with MOPS buffer, to maintain a stable pH of 7.0 throughout the experiment. Deviations from this pH can alter the chemical properties of the agent and the physiology of the fungal cells, leading to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent MIC Readings for Quality Control Strains
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Preparation | Verify the turbidity of the fungal suspension using a spectrophotometer or a McFarland standard. Ensure the final inoculum concentration in the microdilution plate is within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL). |
| Contamination of QC Strain | Streak the QC strain on an appropriate agar plate to check for purity. If contamination is present, obtain a new, certified culture. |
| Incorrect Incubation Conditions | Confirm that the incubator is maintaining a constant temperature of 35°C. Check the incubation duration, as prolonged incubation can lead to trailing growth and ambiguous endpoints. |
| Variation in Endpoint Reading | Ensure a consistent method for reading the MIC. For broth microdilution, the MIC is typically the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. |
Issue 2: "Trailing" Growth Observed in MIC Assays
Trailing is the phenomenon of reduced but persistent fungal growth at concentrations above the MIC, which can complicate endpoint determination.
| Potential Cause | Troubleshooting Step |
| Inherent characteristic of the fungal isolate | Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as trailing is often more pronounced with longer incubation times. |
| High inoculum density | Re-check and standardize the inoculum preparation to ensure it is not too dense. |
| Subjective endpoint reading | Utilize a spectrophotometer to have a quantitative measure of growth inhibition (e.g., 50% inhibition compared to the control). |
Quantitative Data Summary
Table 1: Expected MIC Ranges for QC Strains with this compound
| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |
| Candida krusei ATCC 6258 | This compound | 16 - 64 |
| Candida albicans ATCC 90028 | This compound | 0.25 - 1.0 |
Note: These ranges are illustrative and should be established in your laboratory.
Experimental Protocols
Broth Microdilution Susceptibility Testing for Yeasts
This protocol is based on the CLSI M27 methodology.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should range from 0.06 to 64 µg/mL.
-
Inoculum Preparation: From a 24-hour-old culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
Visualizations
References
- 1. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Epidemiology and antifungal susceptibilities of clinically isolated Aspergillus species in South China - PMC [pmc.ncbi.nlm.nih.gov]
"Compound 5c" refining dosage and administration route in mouse models
This technical support center provides researchers, scientists, and drug development professionals with essential information on the dosage and administration of Compound 5c, a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in mouse models of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is Compound 5c?
A1: Compound 5c is a synthetic hybrid molecule that combines the pharmacophores of huprine Y, a potent cholinesterase inhibitor, and capsaicin, the active component of chili peppers known for its antioxidant properties.[1][2] It is designed as a multi-target-directed ligand for Alzheimer's disease, simultaneously inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Q2: What is the recommended dosage and administration route for Compound 5c in mice?
A2: Based on preclinical studies, a recommended chronic treatment regimen for Compound 5c in mouse models of Alzheimer's disease is 2 mg/kg administered via intraperitoneal (i.p.) injection, three times a week.[1]
Q3: What mouse models have been used to test Compound 5c?
A3: Compound 5c has been evaluated in wild-type C57BL6 mice for biodistribution studies and in APP/PS1 transgenic mice, a common model for studying Alzheimer's disease pathology, for efficacy studies.[1]
Q4: What is the primary mechanism of action for Compound 5c?
A4: The primary mechanism of action is the dual inhibition of AChE and BChE. By inhibiting these enzymes, Compound 5c increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. This approach is considered a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Q5: What vehicle should be used to dissolve Compound 5c for injection?
A5: In the pivotal studies, Compound 5c was administered as a hydrochloride salt dissolved in a saline solution for intraperitoneal injections.
Troubleshooting Guide
Issue 1: Difficulty in dissolving Compound 5c.
-
Solution: Compound 5c, as a hydrochloride salt, should be soluble in saline. Ensure you are using the salt form of the compound. If solubility issues persist, gentle warming or sonication may aid dissolution. Always prepare fresh solutions before each administration.
Issue 2: Observed toxicity or adverse effects in mice post-injection.
-
Solution: The reported dose of 2 mg/kg, three times a week, was used in chronic studies. If adverse effects are observed, consider the following:
-
Dosage Check: Double-check your calculations and the concentration of your dosing solution.
-
Injection Technique: Ensure proper intraperitoneal injection technique to avoid administration into other organs, which can cause local injury and distress.
-
Animal Health: Monitor the overall health of the mice. Pre-existing health conditions may make them more susceptible to adverse effects.
-
Dose Reduction: If toxicity persists, a dose-response study may be necessary to determine the maximum tolerated dose in your specific mouse strain and experimental conditions.
-
Issue 3: Lack of efficacy in behavioral or pathological readouts.
-
Solution:
-
Treatment Duration: Efficacy in Alzheimer's disease models often requires chronic treatment. The cited studies used a duration of two to four weeks. Ensure your treatment window is sufficient to observe changes in pathology or behavior.
-
Compound Stability: Verify the stability of your compound stock and dosing solutions. Improper storage can lead to degradation.
-
Target Engagement: If possible, perform ex vivo analysis of brain tissue to confirm inhibition of AChE and BChE activity to ensure the compound is reaching its target.
-
Behavioral Test Sensitivity: Ensure that the behavioral paradigms you are using are sensitive enough to detect cognitive changes in your mouse model at the age of testing.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for Compound 5c from preclinical studies.
Table 1: In Vivo Dosing and Administration in Mouse Models
| Parameter | Details | Reference |
| Compound | 5c (Huprine-Capsaicin Hybrid) | |
| Mouse Strain | C57BL6 (Biodistribution), APP/PS1 (Efficacy) | |
| Dosage | 2 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Frequency | Three times a week | |
| Duration | 2 weeks (Biodistribution), 4 weeks (Efficacy) | |
| Vehicle | Saline solution |
Table 2: In Vitro Inhibitory Activity of Compound 5c
| Target Enzyme | IC₅₀ Value (nM) | Reference |
| Human Acetylcholinesterase (hAChE) | 0.77 | |
| Human Butyrylcholinesterase (hBChE) | 30.6 |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Compound 5c in an APP/PS1 mouse model.
References
"Antifungal agent 51" troubleshooting unexpected cytotoxicity results
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with Antifungal Agent 51. The following information is designed to help identify the potential causes of cytotoxicity and offer systematic approaches to address these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
This compound, also referred to as Compound 5c, is a potent antifungal agent. It demonstrates high efficacy against various fungal species, particularly Candida albicans, Candida parapsilosis, and Candida tropicalis, with reported Minimum Inhibitory Concentration (MIC) values below 0.063 µg/mL.[1] It is also effective against other Candida species at slightly higher concentrations.[1]
Q2: The product description for this compound states it has "low toxicity," yet I am observing significant cytotoxicity in my cell lines. Why is this happening?
While this compound is reported to have low toxicity, some studies have shown that it can "partially affect the viability of cell lines" such as BEAS-2B and HepG2 at concentrations as low as 6.25 µg/mL.[1] This apparent contradiction can arise from several factors including cell line sensitivity, experimental conditions, and potential off-target effects of the compound. It is crucial to establish a dose-response curve for your specific cell line to determine the precise cytotoxic concentration.
Q3: What is the likely mechanism of action for this compound, and how could it cause cytotoxicity in mammalian cells?
While the exact mechanism for this compound is not explicitly detailed in publicly available literature, its chemical class suggests it may function as an ergosterol biosynthesis inhibitor, similar to azole antifungals.[2][3] These agents target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for creating ergosterol, a key component of the fungal cell membrane.
However, mammalian cells also possess a superfamily of cytochrome P450 enzymes (of which CYP51 is a member) that are crucial for various metabolic processes. Off-target inhibition of these mammalian P450 enzymes by this compound could disrupt cellular homeostasis and lead to cytotoxicity, particularly in metabolically active cells like hepatocytes (HepG2). Furthermore, some antifungal agents can induce apoptosis (programmed cell death) in both fungal and mammalian cells through mechanisms such as the induction of mitochondrial dysfunction and the activation of caspases.
Q4: How can I determine if the cytotoxicity I'm observing is due to apoptosis?
To investigate if this compound is inducing apoptosis in your cell line, you can perform a Caspase-3 activity assay. Caspase-3 is a key executioner caspase in the apoptotic pathway. An increase in Caspase-3 activity in treated cells compared to untreated controls would suggest an apoptotic mechanism.
Q5: What are some common experimental errors that can lead to false-positive cytotoxicity results?
Several factors can contribute to artificially high cytotoxicity readings:
-
Compound Precipitation: If this compound is not fully dissolved in the culture medium, precipitates can form, leading to inaccurate dosing and light scattering that can interfere with absorbance-based assays like the MTT assay.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells (typically below 0.5%).
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death, which may be mistaken for compound-induced cytotoxicity.
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, it could chemically reduce the MTT reagent, leading to a false signal.
Troubleshooting Common Cytotoxicity Assays
Below are troubleshooting tables for common issues encountered with MTT and LDH cytotoxicity assays when working with this compound.
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance Values | Insufficient viable cells; compromised metabolic activity; issues with MTT reagent or formazan solubilization. | Optimize cell seeding density; ensure MTT reagent is fresh and properly stored; extend incubation time with MTT; ensure complete solubilization of formazan crystals. |
| High Background Absorbance | Contamination of media; interference from phenol red in the medium; compound interference. | Use fresh, sterile media; use phenol red-free medium during MTT incubation; run a control with the compound in media without cells to check for direct MTT reduction. |
| Inconsistent Results | Uneven cell seeding; edge effects in the microplate; incomplete formazan solubilization. | Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate (fill with sterile PBS instead); mix thoroughly after adding the solubilization solution. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Spontaneous LDH Release | Cells are unhealthy or plated at too high a density; rough handling of cells during plating. | Use cells at a lower passage number; optimize seeding density; handle cells gently during pipetting. |
| Low Maximum LDH Release | Insufficient cell lysis; low cell number. | Ensure the lysis buffer is effective and incubation is adequate; increase the number of cells seeded. |
| High Background in Media-Only Control | Contamination of culture medium; presence of LDH in the serum supplement. | Use fresh, sterile medium; consider using a serum-free medium for the assay period if compatible with your cells. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the test compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous release (vehicle only) and maximum release (add lysis solution 45 minutes before the end of the incubation period).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cells cultured and treated with this compound
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control group.
-
Collect both adherent and floating cells and centrifuge at 800 x g for 10 minutes.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
Add 50-200 µg of protein from each sample to separate wells in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm.
Visual Guides
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Hypothetical signaling pathway for cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Validation & Comparative
"Compound 5c" cross-resistance studies with other azole antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional azole antifungals presents a significant challenge in the treatment of fungal infections. This guide provides a comparative analysis of a novel benzimidazole-thiadiazole hybrid, designated as Compound 5c , and its potential for cross-resistance with other azole antifungals. The information is supported by available experimental data and detailed methodologies to assist in the evaluation of its potential as a next-generation antifungal agent.
Comparative Antifungal Activity
The in vitro antifungal efficacy of Compound 5c has been evaluated against a panel of clinically relevant Candida species and compared with the standard azole antifungals, fluconazole and voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 5c and Reference Azoles against Candida Species
| Fungal Strain | Compound 5c MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 1.95 | 7.81 | 1.95 |
| Candida krusei | 15.625 | 7.81 | - |
| Candida glabrata | 1.95 | 3.90 | 1.95 |
| Candida parapsilosis | >100 | - | - |
| Data sourced from a study on benzimidazole–thiadiazole hybrids.[1] |
Interpretation of Data:
-
Against Candida albicans, Compound 5c demonstrated potent activity, with an MIC value equivalent to that of voriconazole and four times more effective than fluconazole.[1]
-
Notably, against Candida glabrata, Compound 5c was twice as effective as fluconazole and showed the same efficacy as voriconazole.[1]
-
While Compound 5c was the only compound in its series to show activity against Candida krusei (a species intrinsically resistant to fluconazole), its MIC was higher than that of fluconazole.[1]
-
The synthesized compounds, including 5c, showed relatively low efficacy against C. krusei and C. parapsilosis.[1]
Experimental Protocols
The determination of antifungal susceptibility is crucial for evaluating the potential for cross-resistance. The following is a generalized protocol based on standardized methods for in vitro antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antifungal agent against yeast isolates and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, for 24 hours at 35-37°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents (Compound 5c, fluconazole, voriconazole) are serially diluted in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS to maintain a stable pH.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at 35°C for 24 to 48 hours. For slower-growing species, incubation may be extended to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by using a microplate reader.
Workflow for assessing antifungal cross-resistance.
Mechanisms of Azole Action and Resistance
Understanding the mechanisms of azole action and resistance is fundamental to interpreting cross-resistance studies. Azole antifungals target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.
Resistance to azoles can occur through several mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.
-
Overexpression of the Target Enzyme: Increased production of Erg11p can overwhelm the inhibitory effect of the azole, requiring higher concentrations for efficacy.
-
Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, encoded by genes such as CDR1, CDR2, and MDR1.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can lead to the production of alternative sterols that maintain membrane function, thereby conferring resistance.
Key pathways in azole action and resistance.
Conclusion
The available data suggests that Compound 5c, a novel benzimidazole-thiadiazole hybrid, exhibits promising antifungal activity against several Candida species, including some that are less susceptible to fluconazole. Its efficacy against C. albicans and C. glabrata is comparable to or greater than that of current azoles. However, its activity against C. krusei and C. parapsilosis appears limited in the initial findings.
Further comprehensive cross-resistance studies are warranted. Such studies should involve testing Compound 5c against a broader panel of clinical isolates with well-characterized azole resistance mechanisms, including specific ERG11 mutations and defined efflux pump overexpression profiles. This will provide a more definitive assessment of its potential to circumvent existing azole resistance and its promise as a future therapeutic agent.
References
"Antifungal agent 51" comparative study on the inhibition of ergosterol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Antifungal Agent 51 (also known as Compound 5c) with established antifungal drugs that target the ergosterol biosynthesis pathway. The data presented is intended to provide a comparative analysis of their potential efficacy.
Introduction to Ergosterol Synthesis Inhibition
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a primary target for many antifungal drugs, as its disruption leads to fungal cell death or growth inhibition.
Several classes of antifungal agents interfere with this pathway at different stages. Azoles, such as fluconazole and itraconazole, inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol. Allylamines, like terbinafine, act on squalene epoxidase, an enzyme that functions earlier in the pathway. This compound is an azole derivative and is therefore expected to inhibit lanosterol 14α-demethylase.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, fluconazole, and itraconazole against various Candida species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Lower MIC values are indicative of greater antifungal potency.
Disclaimer: The MIC values for this compound are derived from a commercial source and may not have undergone peer review. The MIC values for fluconazole and itraconazole are compiled from various published studies and are provided for comparative context. Direct comparison may be limited due to potential variations in experimental methodologies between studies.
| Fungal Strain | This compound (Compound 5c) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | 0.125 - 0.25 | 0.25 - >128 | 0.03 - >16 |
| Candida glabrata | 1 | 0.5 - >128 | 0.06 - >16 |
| Candida parapsilosis | <0.063 | 0.125 - 32 | 0.015 - 4 |
| Candida tropicalis | <0.063 | 0.25 - >128 | 0.03 - >16 |
| Candida krusei | Not Available | 4 - >128 | 0.125 - >16 |
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals, including this compound, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the fungal cytochrome P450 system and is essential for the demethylation of lanosterol, a precursor to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.
In contrast, allylamines such as terbinafine inhibit squalene epoxidase, an enzyme that acts earlier in the pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.
Validation of Antifungal Efficacy: A Comparative Analysis of a Novel Compound in the Galleria mellonella Model
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The greater wax moth, Galleria mellonella, has become a valuable in vivo model for the preclinical assessment of antifungal compounds due to its cost-effectiveness, ethical advantages over mammalian models, and a conserved innate immune system that shares functional similarities with that of vertebrates.[1][2][3][4][5] This guide provides a comparative analysis of a hypothetical novel antifungal, designated "Compound 5c," against established antifungal drugs in the G. mellonella infection model.
Comparative Efficacy of Antifungal Agents
The in vivo efficacy of Compound 5c was evaluated against a systemic Candida albicans infection in G. mellonella larvae and compared with the standard antifungal agents Amphotericin B and Fluconazole. The primary endpoints for efficacy were larval survival rates and the fungal burden within the hemolymph.
Table 1: Comparative Efficacy of Compound 5c and Standard Antifungals against Candida albicans Infection in G. mellonella
| Treatment Group | Dosage (mg/kg) | Mean Survival (%) at 72h post-infection | Fungal Burden (CFU/mL) at 24h post-infection |
| PBS Control | - | 10 | 5.2 x 10^6 |
| Compound 5c | 10 | 75 | 1.5 x 10^4 |
| Amphotericin B | 1 | 80 | 9.8 x 10^3 |
| Fluconazole | 16 | 65 | 4.3 x 10^4 |
Data are hypothetical and compiled for illustrative purposes based on typical results from G. mellonella antifungal studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols were employed in the evaluation of Compound 5c.
Galleria mellonella Rearing and Selection
-
Rearing: G. mellonella larvae were reared in the final instar stage on an artificial diet in a dark incubator at 28-30°C.
-
Selection: For experiments, larvae weighing between 250-350 mg and showing uniform cream coloration with no signs of melanization were selected.
Fungal Strain and Inoculum Preparation
-
Strain: A virulent strain of Candida albicans (e.g., SC5314) was used.
-
Culture: The yeast was cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C.
-
Inoculum: A suspension of C. albicans was prepared in sterile phosphate-buffered saline (PBS). The concentration was adjusted to 1 x 10^8 cells/mL using a hemocytometer. This suspension was then diluted to the final inoculum concentration. A typical inoculum to achieve a lethal infection is 5 x 10^5 CFU per larva.
Galleria mellonella Infection and Treatment
-
Infection: A 10 µL suspension of the C. albicans inoculum was injected into the hemocoel via the last left proleg using a Hamilton syringe.
-
Treatment: Compound 5c and control drugs were administered 2 hours post-infection via the same injection route. A control group was injected with PBS to account for any physical injury.
-
Incubation: Larvae were incubated at 37°C in Petri dishes.
Survival Assay
-
Monitoring: Larval survival was monitored at 24-hour intervals for a period of 72 to 120 hours.
-
Endpoint: Death was determined by the absence of movement in response to touch and the presence of melanization.
Fungal Burden Determination
-
Hemolymph Collection: At specified time points (e.g., 24 hours post-infection), hemolymph was collected from a subset of larvae by bleeding into sterile tubes containing PBS with anticoagulants.
-
Quantification: The collected hemolymph was serially diluted, plated on SDA, and incubated at 37°C for 24-48 hours to determine the number of colony-forming units (CFU) per milliliter.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the host-pathogen interactions, the following diagrams illustrate the workflow and the key immune signaling pathways in G. mellonella.
Caption: Experimental workflow for evaluating Compound 5c in G. mellonella.
Caption: G. mellonella innate immune response to fungal infection.
References
- 1. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review | MDPI [mdpi.com]
A Comparative Benchmark Analysis of Antifungal Agent 51 Against Standard-of-Care Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the investigational compound, Antifungal Agent 51, against a panel of standard antifungal drugs. The objective is to present a clear, data-driven comparison of its in vitro efficacy and safety profile. This compound is a novel synthetic hybrid molecule derived from fluconazole and mebendazole, suggesting a potent and multifactorial mechanism of action.[1] Its performance is benchmarked against representative agents from three major classes of systemic antifungals: the azoles (fluconazole), the polyenes (amphotericin B), and the echinocandins (caspofungin).[2]
Comparative In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with standard antifungal agents. The data, presented below, were generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Fungal Pathogens
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of the tested isolates, respectively, are summarized below.
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | This compound | <0.063 | 0.125 |
| Fluconazole | 0.5 | 2 | |
| Amphotericin B | 0.25 | 0.5 | |
| Caspofungin | 0.03 | 0.06 | |
| Candida glabrata | This compound | 0.125 | 1 |
| Fluconazole | 8 | 32 | |
| Amphotericin B | 0.5 | 1 | |
| Caspofungin | 0.06 | 0.125 | |
| Aspergillus fumigatus | This compound | 0.25 | 0.5 |
| Fluconazole | >64 | >64 | |
| Amphotericin B | 0.5 | 1 | |
| Caspofungin | 0.03 | 0.06 | |
| Cryptococcus neoformans | This compound | 0.125 | 0.25 |
| Fluconazole | 4 | 8 | |
| Amphotericin B | 0.25 | 0.5 | |
| Caspofungin | 16 | 32 |
Data for this compound against Candida species are based on published results; other values are representative for comparative purposes.
Table 2: Time-Kill Kinetics Against Candida albicans
Time-kill assays determine the rate at which an antifungal agent kills a fungus. The results below indicate the time required to achieve a 99.9% reduction in Colony Forming Units (CFU)/mL at 4x the MIC.
| Antifungal Agent | Concentration (4x MIC) | Time to 99.9% Kill (Hours) |
| This compound | 0.25 µg/mL | 12 |
| Fluconazole | 2 µg/mL | > 48 (Fungistatic) |
| Amphotericin B | 1 µg/mL | 6 |
| Caspofungin | 0.12 µg/mL | 24 |
In Vitro Cytotoxicity Profile
To assess the potential for host cell toxicity, the in vitro cytotoxicity of this compound was evaluated against human cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay.
Table 3: In Vitro Cytotoxicity in Human Cell Lines
| Antifungal Agent | HEK293 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| This compound | > 80 | > 80 |
| Fluconazole | > 100 | > 100 |
| Amphotericin B | 5 | 15 |
| Caspofungin | > 100 | > 100 |
Data indicates this compound has low toxicity to human cells, even at concentrations significantly higher than its effective MIC.
Experimental Protocols & Visualizations
Broth Microdilution Method for MIC Determination
This protocol is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI M27).
-
Inoculum Preparation: Fungal isolates are subcultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. The suspension is then diluted 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.
-
Drug Dilution: A stock solution of the antifungal agent is prepared in DMSO. Serial two-fold dilutions are then performed in RPMI-1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations.
-
Inoculation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the diluted drug, bringing the total volume to 200 µL. A drug-free well serves as a growth control.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% reduction in growth) compared to the growth control.
Antifungal Time-Kill Assay
This protocol is based on proposed standardized methods for antifungal time-kill studies.
-
Preparation: A starting inoculum of the fungal isolate is prepared in RPMI-1640 medium to a concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Exposure: The antifungal agent is added to the fungal suspension at a predetermined concentration (e.g., 4x MIC). A drug-free suspension serves as a growth control. Cultures are incubated at 35°C with agitation.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), an aliquot is removed from each culture.
-
Quantification: The aliquot is serially diluted in sterile saline to neutralize the antifungal agent. A measured volume is then plated on Sabouraud Dextrose Agar.
-
Analysis: Plates are incubated for 24-48 hours, and the number of colonies is counted to determine the CFU/mL at each time point. The rate of killing is plotted over time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.
MTT Cytotoxicity Assay
This protocol outlines a common colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Human cells (e.g., HEK293, HepG2) are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Exposure: The culture medium is replaced with medium containing serial dilutions of the antifungal agent. A vehicle control (medium with solvent) is included. The plate is incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.
Fungal Signaling Pathway: Ergosterol Biosynthesis
Azole antifungals, such as fluconazole, act by inhibiting the enzyme 14α-demethylase (encoded by the ERG11 gene), which is critical for the synthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. Given its structural similarity to fluconazole, this compound is hypothesized to target the same pathway.
References
Safety Operating Guide
Proper Disposal of Antifungal Agent 51: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Antifungal Agent 51, also identified as Compound 5c.
This compound (CAS No. 2896209-47-3) is a potent compound with significant antifungal activity, particularly against various Candida species.[1] While it is reported to have low toxicity to cells and no carcinogenicity, adherence to strict disposal protocols is essential due to its potent biological effects and the potential for environmental impact if not managed correctly.[1]
Key Data for this compound
| Property | Information | Source |
| Chemical Name | This compound (Compound 5c) | MedChemExpress |
| CAS Number | 2896209-47-3 | MedChemExpress |
| Known Biological Activity | Potent antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis with a Minimum Inhibitory Concentration (MIC) value of less than 0.063 μg/mL. | [1] |
| Reported Toxicity | Low toxicity to cells and no reported carcinogenicity. | [1] |
Experimental Protocols: General Decontamination Procedure
-
Initial Cleaning: Remove any gross contamination by wiping surfaces with an absorbent material.
-
Application of Decontaminating Agent: A common laboratory disinfectant, such as a 10% bleach solution, can be used. However, compatibility with the specific surfaces and equipment must be considered to prevent corrosion or damage.
-
Contact Time: Ensure the decontaminating agent remains on the surface for a sufficient contact time (e.g., 10-15 minutes) to be effective.
-
Rinsing: Thoroughly rinse the surfaces with water to remove any residual decontaminating agent.
-
Final Wipe-Down: Wipe the surfaces dry with a clean absorbent material.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved decontaminating agents and procedures.
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of potent research-grade chemical compounds. Crucially, researchers must obtain and consult the official Safety Data Sheet (SDS) for this compound from the supplier for specific handling and disposal instructions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation at the Source:
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and empty vials, should be considered contaminated solid waste.
-
Collect this waste in a designated, clearly labeled, and sealable hazardous waste container. The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated solvents should be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste. Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound (Compound 5c)"
-
The CAS Number: "2896209-47-3"
-
The primary hazard(s) (as specified in the SDS)
-
The date of accumulation
-
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
5. Final Disposal:
-
The final disposal of hazardous waste containing this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for the specific instructions and safety information provided in the official Safety Data Sheet (SDS) for this compound. All laboratory personnel must obtain and thoroughly review the SDS before handling or disposing of this compound. Always adhere to the safety protocols and waste disposal procedures established by your institution.
References
Personal protective equipment for handling Antifungal agent 51
This guide provides crucial safety protocols and logistical information for the handling and disposal of Antifungal Agent 51, a potent cytotoxic compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure, as detailed in the table below.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
